molecular formula C8H6Cl2O2S B12972922 2,2-Dichloroethenylsulfonylbenzene CAS No. 3559-73-7

2,2-Dichloroethenylsulfonylbenzene

Cat. No.: B12972922
CAS No.: 3559-73-7
M. Wt: 237.10 g/mol
InChI Key: JRPMGNBRJKEHHS-UHFFFAOYSA-N
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Description

2,2-Dichloroethenylsulfonylbenzene is a chemical compound of interest in advanced chemical research and development. Its structure, featuring an ethenyl group with two chlorine atoms adjacent to a sulfonylbenzene moiety, suggests potential utility as a versatile synthetic intermediate or building block in organic synthesis. Researchers may explore its applications in the development of novel polymers, pharmaceuticals, or other specialty chemicals. The presence of both dichloroethenyl and sulfonyl functional groups makes it a candidate for various chemical reactions, including nucleophilic substitutions and cyclization reactions. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Key Applications: • [Mention specific areas, e.g., Pharmaceutical Intermediate, Material Science Research] • [Mention specific uses, e.g., Synthesis of Novel Heterocycles, Ligand in Catalysis] Handling and Storage: Store in a cool, dry place, protected from light and moisture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3559-73-7

Molecular Formula

C8H6Cl2O2S

Molecular Weight

237.10 g/mol

IUPAC Name

2,2-dichloroethenylsulfonylbenzene

InChI

InChI=1S/C8H6Cl2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-6H

InChI Key

JRPMGNBRJKEHHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl

Origin of Product

United States
Foundational & Exploratory

Synthesis, Properties, and Applications of 2,2-Dichloroethenylsulfonylbenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic organic chemists, the design of mechanism-based enzyme inhibitors and complex heterocycles often relies on highly reactive, electron-deficient building blocks. 2,2-Dichloroethenylsulfonylbenzene (CAS: 3559-73-7), also known as phenyl 2,2-dichlorovinyl sulfone, is a premier versatile intermediate. Characterized by a strongly electron-withdrawing phenylsulfonyl group conjugated with a gem-dichloroalkene moiety, it acts as a potent Michael acceptor and a highly efficient substrate for nucleophilic vinylic substitution ( SN​V ).

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for 2,2-dichloroethenylsulfonylbenzene, grounded in field-proven methodologies.

Physicochemical Profile

Understanding the physical and thermodynamic properties of 2,2-dichloroethenylsulfonylbenzene is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during downstream coupling. The quantitative data below summarizes its core properties [1].

PropertyValue / Description
Chemical Name 2,2-Dichloroethenylsulfonylbenzene
Common Synonyms Phenyl 2,2-dichlorovinyl sulfone; 1,1-dichloro-2-(phenylsulfonyl)ethene
CAS Registry Number 3559-73-7
Molecular Formula C8​H6​Cl2​O2​S
Molecular Weight 237.09 g/mol
Density 1.446 g/cm³
Melting Point 51.5 – 52.0 °C
Boiling Point 339.4 °C at 760 mmHg
Flash Point 159.0 °C

Mechanistic Pathway: The Two-Step Synthesis

The most robust and scalable method for synthesizing 2,2-dichloroethenylsulfonylbenzene involves a two-step sequence: a copper-catalyzed Asscher-Vofsi radical addition followed by a base-mediated E1cB dehydrochlorination [2].

The Asscher-Vofsi Radical Addition

The synthesis begins with the reaction of benzenesulfonyl chloride and 1,1-dichloroethylene (vinylidene chloride). A Copper(I) catalyst initiates the process via Single Electron Transfer (SET), cleaving the S-Cl bond to generate a highly electrophilic sulfonyl radical ( PhSO2∙​ ).

Causality in Regioselectivity: The sulfonyl radical attacks the less sterically hindered, unsubstituted methylene carbon of 1,1-dichloroethylene. This regioselectivity is thermodynamically driven; it yields a carbon-centered radical ( PhSO2​−CH2​−C∙Cl2​ ) that is highly stabilized by the hyperconjugation and resonance effects of the two adjacent chlorine atoms. Subsequent chlorine abstraction from another molecule of benzenesulfonyl chloride propagates the chain, yielding the saturated intermediate 2,2,2-trichloroethyl phenyl sulfone (CAS: 56354-48-4) [3].

Mechanism Init PhSO2Cl + Cu(I) Rad1 PhSO2• + Cu(II)Cl Init->Rad1 Single Electron Transfer (SET) Add PhSO2• + CH2=CCl2 Rad1->Add Rad2 PhSO2-CH2-C•Cl2 Add->Rad2 Regioselective Addition Prop PhSO2-CH2-C•Cl2 + PhSO2Cl Rad2->Prop Prod PhSO2-CH2-CCl3 + PhSO2• Prop->Prod Chlorine Abstraction Prod->Add Radical Propagation

Figure 1. Mechanistic cycle of the Cu-catalyzed Asscher-Vofsi radical addition.

E1cB Dehydrochlorination

The second step involves treating the 2,2,2-trichloroethyl phenyl sulfone with a mild amine base (e.g., triethylamine).

Causality in Elimination: The protons on the methylene group ( α to the sulfonyl group) are highly acidic. The base deprotonates this position, forming a sulfonyl-stabilized carbanion. The expulsion of a chloride leaving group from the adjacent β -carbon establishes the C=C double bond. The E1cB mechanism dominates here due to the poor leaving group ability of chloride coupled with the extreme stability of the intermediate carbanion.

SynthesisWorkflow A Benzenesulfonyl Chloride + 1,1-Dichloroethylene B Radical Addition (CuCl, Δ) A->B C 2,2,2-Trichloroethyl Phenyl Sulfone B->C Asscher-Vofsi Reaction D Dehydrochlorination (Et3N, 0°C to RT) C->D E 2,2-Dichloroethenylsulfonylbenzene (Target Product) D->E - HCl

Figure 2. Two-step synthetic workflow for 2,2-dichloroethenylsulfonylbenzene.

Validated Experimental Protocols

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. Built-in visual and analytical cues allow the bench scientist to confirm reaction progress in real-time.

Protocol A: Synthesis of 2,2,2-Trichloroethyl Phenyl Sulfone

Reagents: Benzenesulfonyl chloride (1.0 eq), 1,1-dichloroethylene (1.5 eq), Copper(I) chloride (0.05 eq), Triethylamine hydrochloride (0.1 eq), Anhydrous Acetonitrile.

  • Initiation: In a flame-dried Schlenk flask purged with N2​ , dissolve benzenesulfonyl chloride in anhydrous acetonitrile (0.5 M concentration).

  • Catalyst Loading: Add CuCl and triethylamine hydrochloride. Causality Note: The hydrochloride salt is crucial; it acts as a phase-transfer agent and ligand, solubilizing the copper species and stabilizing the transient Cu(II) intermediate to prevent premature termination.

  • Alkene Addition: Add 1,1-dichloroethylene dropwise. Causality Note: A 1.5x excess is used to compensate for the high volatility of the alkene (bp 31 °C) and to drive the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 4:1). The starting sulfonyl chloride is strongly UV-active; its complete disappearance indicates full conversion.

  • Workup: Cool the mixture, dilute with water, and extract with dichloromethane (3x). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 2,2,2-trichloroethyl phenyl sulfone.

Protocol B: Dehydrochlorination to 2,2-Dichloroethenylsulfonylbenzene

Reagents: 2,2,2-Trichloroethyl phenyl sulfone (1.0 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane.

  • Preparation: Dissolve the purified 2,2,2-trichloroethyl phenyl sulfone in anhydrous dichloromethane (0.2 M) and cool to 0 °C in an ice bath.

  • Base Addition: Add triethylamine dropwise over 15 minutes. Causality Note: Strict temperature control (0 °C) during addition prevents localized exothermic spikes, which could lead to unwanted nucleophilic attack of the amine on the highly electrophilic product.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow warming to room temperature for 2 hours.

  • Self-Validation (Visual Cue): As the reaction proceeds, a dense white precipitate of triethylamine hydrochloride will form in the flask. The cessation of new precipitate formation is a reliable macroscopic indicator of reaction completion.

  • Workup: Quench the reaction with 1M HCl to neutralize any unreacted amine. Separate the organic layer, wash with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography to afford 2,2-dichloroethenylsulfonylbenzene as a low-melting solid.

Applications in Drug Development

The unique structural electronics of 2,2-dichloroethenylsulfonylbenzene make it highly valuable in medicinal chemistry.

Enzyme Inactivators: The gem-dichloroalkene moiety is highly susceptible to nucleophilic attack. Researchers utilize this compound for the direct α -(1-chloro) vinylation of amino acids. The resulting (±)

α -(1-chlorovinyl) amino acids act as potent, mechanism-based "suicide substrates" (inactivators) for critical biological targets, including amino acid decarboxylases (e.g., DOPA decarboxylase, Glutamate decarboxylase) [2].

Heterocyclic Scaffolds: By subjecting the compound to sequential nucleophilic vinylic substitution ( SN​V ) with bifunctional nucleophiles (such as 1,2-diamines or 2-aminothiophenols), chemists can rapidly assemble functionalized thiazines, pyrazines, and other complex heterocycles essential for small-molecule drug libraries.

References

  • UNL Digital Commons. "Synthesis and evaluation of new alpha-halovinyl amino acids as amino acid decarboxylase inactivators." University of Nebraska-Lincoln Dissertations. Available at: [Link]

The Untapped Potential of 2,2-Dichloroethenylsulfonylbenzene: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delves into the synthetic potential of 2,2-dichloroethenylsulfonylbenzene, a promising yet underexplored building block in organic synthesis. While direct literature on this specific molecule is sparse, this document provides a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and anticipated reactivity based on the well-established chemistry of analogous vinyl sulfones and gem-dihaloalkenes. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and theoretical framework to harness the unique synthetic utility of this versatile scaffold. We will explore its potential in key transformations such as Michael additions, cycloaddition reactions, and nucleophilic vinylic substitutions, highlighting its promise in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction: The Allure of a Multifunctional Building Block

The quest for novel molecular scaffolds that offer a confluence of reactivity and stability is a perpetual driving force in synthetic chemistry. 2,2-Dichloroethenylsulfonylbenzene emerges as a molecule of significant interest, possessing a unique combination of a phenylsulfonyl group and a gem-dichloroethenyl moiety. The potent electron-withdrawing nature of the sulfonyl group is known to activate adjacent double bonds towards nucleophilic attack, making vinyl sulfones invaluable Michael acceptors and dienophiles in cycloaddition reactions[1][2]. The presence of two chlorine atoms on the terminal carbon of the double bond introduces further electronic perturbation and provides a handle for subsequent functionalization through nucleophilic vinylic substitution.

This guide will provide a theoretical and practical framework for the synthesis and application of 2,2-dichloroethenylsulfonylbenzene, drawing upon the rich chemistry of its parent structural motifs.

Physicochemical Properties and Safety Considerations

Table 1: Predicted Physicochemical Properties of 2,2-Dichloroethenylsulfonylbenzene

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₆Cl₂O₂S-
Molecular Weight 237.11 g/mol -
Appearance Likely a white to off-white crystalline solidBased on similar aryl sulfones.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)Typical for moderately polar organic compounds.
Stability Stable under standard laboratory conditions, but may be sensitive to strong bases and high temperatures.The dichloroethenyl group may be susceptible to elimination or rearrangement.

Safety and Handling:

Compounds containing sulfonyl chloride or reactive halogenated groups should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if inhaled, ingested, or in contact with skin.

Proposed Synthesis of 2,2-Dichloroethenylsulfonylbenzene

A plausible and efficient synthetic route to 2,2-dichloroethenylsulfonylbenzene can be envisioned through the reaction of a suitable precursor with a source of the dichloroethenyl moiety. One of the most direct methods for the formation of vinyl sulfones involves the reaction of sodium arenesulfinates with appropriate vinyl halides or their precursors.

Proposed Synthetic Pathway:

Synthesis cluster_conditions Reaction Conditions sodium_benzenesulfinate Sodium Benzenesulfinate product 2,2-Dichloroethenylsulfonylbenzene sodium_benzenesulfinate->product Sulfonylation trichloroethylene Trichloroethylene trichloroethylene->product catalyst Cu(I) or Pd(0) catalyst base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF, DMSO)

Caption: Proposed synthesis of 2,2-dichloroethenylsulfonylbenzene.

Experimental Protocol (Hypothetical):

  • To a solution of sodium benzenesulfinate (1.0 eq) in a suitable solvent such as DMF or DMSO, add a copper(I) or palladium(0) catalyst (e.g., CuI, Pd(PPh₃)₄, 5-10 mol%).

  • Add a base, such as potassium carbonate (2.0 eq), to the mixture.

  • To this stirred suspension, add trichloroethylene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2-dichloroethenylsulfonylbenzene.

Causality behind Experimental Choices:

  • Catalyst: Copper and palladium catalysts are well-established for facilitating cross-coupling reactions to form C-S bonds.

  • Base: The base is crucial for promoting the reaction, likely by deprotonating an intermediate or neutralizing any acidic byproducts.

  • Solvent: Polar aprotic solvents like DMF or DMSO are excellent for dissolving the reactants and facilitating the reaction.

Reactivity and Synthetic Applications

The synthetic utility of 2,2-dichloroethenylsulfonylbenzene is predicated on the reactivity of its two key functional groups: the activated double bond and the gem-dichloro moiety.

Michael Addition Reactions

The electron-withdrawing phenylsulfonyl group strongly polarizes the double bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Michael_Addition reactant 2,2-Dichloroethenylsulfonylbenzene product Michael Adduct reactant->product Base nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Generalized Michael addition to 2,2-dichloroethenylsulfonylbenzene.

Table 2: Potential Nucleophiles for Michael Addition

Nucleophile ClassExampleExpected Product
Soft Carbon Nucleophiles Malonates, β-ketoestersFunctionalized alkyl sulfones
Amines Primary and secondary aminesβ-Amino sulfones
Thiols Thiophenols, alkyl thiolsβ-Thio sulfones
Heterocycles Pyrroles, indolesC-alkylated heterocycles
Cycloaddition Reactions

The electron-deficient nature of the double bond makes 2,2-dichloroethenylsulfonylbenzene an excellent dienophile in Diels-Alder reactions and a partner in other cycloadditions, such as 1,3-dipolar cycloadditions.[3][4]

Diels_Alder reactant 2,2-Dichloroethenylsulfonylbenzene product Cycloadduct reactant->product Heat or Lewis Acid diene Diene diene->product

Sources

CAS number 3559-73-7 properties and suppliers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(3-Aminopropyl)diethanolamine (CAS No. 4985-85-7)

A Note on Chemical Identification: This guide focuses on the chemical compound N-(3-Aminopropyl)diethanolamine, which is widely and uniquely identified by the CAS Registry Number 4985-85-7. The CAS number 3559-73-7, as provided in the initial query, does not correspond to a well-documented chemical substance in major chemical databases and may be erroneous. All technical data, applications, and safety information herein pertain to CAS No. 4985-85-7.

Introduction

N-(3-Aminopropyl)diethanolamine (APDEA) is a versatile trifunctional molecule featuring a primary amine and two primary hydroxyl groups.[1] This unique combination of reactive sites makes it a valuable intermediate and building block in a wide array of chemical syntheses and applications, from industrial processes to pharmaceutical and biomedical research.[1][][3] Its structure, characterized by a propyl linker separating the primary amine from the diethanolamine moiety, imparts specific solubility, reactivity, and chelating properties. This guide provides a comprehensive overview of the physicochemical properties, applications, safety considerations, and suppliers of N-(3-Aminopropyl)diethanolamine for researchers, scientists, and drug development professionals.

Physicochemical Properties

N-(3-Aminopropyl)diethanolamine is typically supplied as a colorless to light yellow, viscous liquid with a faint, fish-like odor.[] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4985-85-7[][4][5]
Molecular Formula C7H18N2O2[1][]
Molecular Weight 162.23 g/mol [1][]
IUPAC Name 2-[3-aminopropyl(2-hydroxyethyl)amino]ethanol[1][][4]
Synonyms Aminopropyldiethanolamine, N,N-Bis(2-hydroxyethyl)-1,3-propanediamine[][4][6]
Appearance Colorless to light yellow, clear liquid[][7]
Boiling Point 207 °C[7][8]
Density 1.07 g/cm³[][7]
Flash Point 138 °C[6][7]
Water Solubility Soluble[7]
Refractive Index 1.4985 (at 27 °C)[6][7]
Purity Typically >90% (GC)[5][8]

Reactivity and Applications in Chemical Synthesis

The trifunctional nature of N-(3-Aminopropyl)diethanolamine dictates its chemical reactivity and broad utility. The primary amine serves as a potent nucleophile, while the two hydroxyl groups can undergo esterification, etherification, or other reactions typical of alcohols.

Core Reactivity

As an amino alcohol, N-(3-Aminopropyl)diethanolamine is a chemical base that readily neutralizes acids in exothermic reactions to form salts and water.[7] Its functional groups make it reactive towards a variety of reagents, including:

  • Acids and Acid Halides: Forms amides and esters.

  • Aldehydes and Ketones: Forms Schiff bases and other condensation products.

  • Isocyanates: Forms urea linkages.

  • Epoxides: The primary amine can act as a ring-opening agent.

This reactivity makes it an essential intermediate for synthesizing more complex molecules, such as pharmaceutical intermediates, catalysts, and specialty monomers.[1] It is also used as a curing agent in epoxy and polyurethane resin formulations.[3]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow where N-(3-Aminopropyl)diethanolamine is used as a foundational building block for creating more complex derivatives.

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Resulting Intermediates / Products APDEA N-(3-Aminopropyl)diethanolamine (CAS 4985-85-7) Acylation Acylation / Esterification (e.g., with Acid Chlorides) APDEA->Acylation Primary Amine & Hydroxyls Alkylation Alkylation (e.g., with Alkyl Halides) APDEA->Alkylation Primary Amine Condensation Condensation (e.g., with Aldehydes) APDEA->Condensation Primary Amine Amide_Esters Amide/Ester Derivatives Acylation->Amide_Esters Alkylated_Derivatives Alkylated Amines/Ethers Alkylation->Alkylated_Derivatives Complex_Molecules Complex Heterocycles / Polymers Condensation->Complex_Molecules

Caption: Conceptual workflow of N-(3-Aminopropyl)diethanolamine functionalization.

Applications in Drug Development and Biomedical Research

A significant application of molecules like N-(3-Aminopropyl)diethanolamine is in surface functionalization, a critical process for developing advanced materials for biomedical use.[9]

Surface Modification for Biocompatibility and Biosensors

The primary amine group of APDEA provides a reactive handle for covalent attachment to surfaces that have been pre-activated with carboxyl groups. This is commonly achieved using EDC/NHS chemistry. The resulting surface presents terminal hydroxyl groups, which can enhance hydrophilicity and biocompatibility.[9] Such modified surfaces have significant potential in:

  • Biosensors: The amine groups can be used to immobilize biorecognition elements like antibodies, enzymes, or nucleic acids, forming the basis for various biosensing platforms.[9]

  • Drug Delivery: Functionalized nanoparticles or surfaces can be tailored for controlled drug release.

  • Tissue Engineering: Modified scaffolds can promote cell adhesion and growth.

Experimental Protocol: Surface Functionalization via EDC/NHS Coupling

This protocol outlines a general procedure for immobilizing N-(3-Aminopropyl)diethanolamine onto a carboxyl-terminated surface (e.g., a self-assembled monolayer on gold or plasma-treated polymer).

Materials:

  • Carboxyl-terminated substrate

  • N-(3-Aminopropyl)diethanolamine (APDEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Ethanol and Deionized Water

Procedure:

  • Substrate Cleaning: Thoroughly clean the carboxyl-terminated substrate by sonicating in anhydrous ethanol and deionized water, then dry under a stream of nitrogen.

  • Carboxyl Group Activation:

    • Prepare a fresh solution of 100 mM NHS and 400 mM EDC in Activation Buffer.

    • Immerse the substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Rinsing: Gently rinse the substrate with Activation Buffer and then with Coupling Buffer to remove excess EDC and NHS.

  • APDEA Coupling:

    • Immediately immerse the activated substrate in a solution of 50 mM APDEA in Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Final Rinsing and Drying:

    • Rinse the functionalized substrate sequentially with Coupling Buffer, deionized water, and ethanol.

    • Dry the surface under a stream of nitrogen.

  • Characterization: The newly functionalized surface can be characterized using techniques such as contact angle goniometry (to confirm increased hydrophilicity), X-ray photoelectron spectroscopy (XPS, to detect nitrogen), and atomic force microscopy (AFM, to assess surface morphology).

G Substrate Carboxyl-Terminated Surface (-COOH) Activation Activation Step (EDC / NHS) Substrate->Activation Activated_Substrate NHS-Ester Activated Surface Activation->Activated_Substrate Forms reactive ester Coupling Coupling Step (APDEA) Activated_Substrate->Coupling APDEA amine attacks ester Final_Surface APDEA-Functionalized Surface (-NH-R-N(CH₂CH₂OH)₂) Coupling->Final_Surface Forms stable amide bond

Caption: Workflow for surface functionalization with APDEA via EDC/NHS chemistry.

Safety and Handling

N-(3-Aminopropyl)diethanolamine is classified as a corrosive material that can cause severe skin burns and eye damage.[10][11] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin Corrosion Category 1CWear impervious gloves, protective clothing, and face shield.[10][11]
Eye Damage Category 1Wear safety goggles and a face shield.[10][11]
Inhalation May cause respiratory irritation.Use in a chemical fume hood or with local exhaust ventilation.[8][10][12]
Ingestion Harmful if swallowed.Do not ingest. Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[11]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area in tightly closed containers.[8][11]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[11][12]

  • Store locked up.[10]

Suppliers

N-(3-Aminopropyl)diethanolamine is available from various chemical suppliers that cater to research and industrial scales. When sourcing this chemical, it is important to obtain a certificate of analysis (CoA) to verify purity and quality.[1]

Selected Suppliers:

  • Sigma-Aldrich (Merck)

  • TCI Chemicals[7]

  • BOC Sciences[]

  • BroadPharm[5]

  • Angene Chemical[4]

  • Capot Chemical Co., Ltd.[7]

  • BLD Pharm[13]

Conclusion

N-(3-Aminopropyl)diethanolamine (CAS No. 4985-85-7) is a highly functional and versatile chemical intermediate. Its unique structure, combining a primary amine with two hydroxyl groups, provides multiple reactive sites for chemical modification and synthesis. This makes it a valuable tool for researchers in materials science, drug development, and chemical synthesis. Its applications range from the production of polymers and surfactants to the sophisticated surface functionalization of biomedical devices and biosensors. Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

References

  • N-(3-Aminopropyl)diethanolamine(CAS# 4985-85-7). Angene Chemical. [Link]

  • Amine Applications in Industry: Key Uses and Benefits. Diplomata Comercial. [Link]

  • N-(3-Aminopropyl)diethanolamine | CAS#:4985-85-7. Chemsrc. [Link]

  • N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. Publisso. [Link]

  • N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. Ataman Kimya. [Link]

  • N-(3-Aminopropyl) diethanolamine. Nama Group. [Link]

Sources

electrophilic and nucleophilic reactions of 2,2-dichloroethenylsulfonylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I've clarified the project scope, defining the topic as electrophilic and nucleophilic reactions of 2,2-dichloroethenylsulfonylbenzene. I'm focusing on a technical guide format aimed at researchers and scientists. This initial analysis is laying the groundwork for a comprehensive exploration of the subject matter.

Outlining Technical Guide

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Initiating Research Queries

I've initiated searches focusing on nucleophilic addition and substitution reactions involving "2,2-dichlorovinyl phenyl sulfone". I'm also exploring related nomenclature, including "1,1-dichloro-2-(phenylsulfonyl)ethene" and "2,2-dichloroethenylsulfonylbenzene", to broaden the scope and ensure comprehensive retrieval of relevant literature.

Defining the Compound

I've got it - the compound is 2,2-dichlorovinyl phenyl sulfone, also known as 2,2-dichloroethenylsulfonylbenzene. This molecule is an electron-deficient alkene, and its structure includes two chlorine atoms on the beta carbon relative to the sulfonyl group.

Analyzing Reactivity Logically

I'm now diving into the molecule's reactivity, focusing on the phenylsulfonyl group's effect. Nucleophilic attack at C2 is favored, as the system is electron-deficient. The chlorine leaving groups enable addition-elimination mechanisms, producing a vinylic substitution. With excess nucleophile, both chlorines can be replaced. Electrophilic addition, I'm finding, is hindered under normal conditions. Epoxidation, however, is a potential avenue.

Initiating Compound Search

I've started searching for relevant papers discussing the reactions of the compound, also known as 1,1-dichloro-2-(phenylsulfonyl)ethene, 2,2-dichlorovinyl phenyl sulfone, or phenyl 2,2-dichlorovinyl sulfone. My search has expanded to include all alternative names to ensure comprehensive coverage. The initial results seem promising, but I am still filtering and refining the terms.

Defining the Core Focus

I've zeroed in on the core of the problem, Benchchem's insights on 2,2-Dichloroethenylsulfonylbenzene. Specifically, I'm focusing on its reactivity and how it facilitates reactions such as nucleophilic substitutions. The cyclization possibilities also stand out as key features to explore. I'm keen to understand how this chemical facilitates its reactions.

Refining Chemical Search

Okay, I've shifted gears. My focus has moved towards searching specifically for heterocycles involving "phenyl 2,2-dichlorovinyl sulfone" or "2,2-dichloroethenylsulfonylbenzene." I'm realizing, though, that the foundational chemistry of 1,1-dihaloalkenes featuring electron-withdrawing groups is quite well-documented, so that could be helpful.

Analyzing Nucleophilic Attack

I am now focusing on the mechanism of nucleophilic vinylic substitution. I believe the nucleophile will attack the beta-carbon of PhSO2CH=CCl2, the one bearing the chlorine atoms, though I had to work through that. The intermediate carbanion forms on the alpha-carbon, which is stabilized by the adjacent sulfonyl group. This allows a chloride to be lost.

Beginning the Research

I've initiated the exploration into the chemistry of 1,1-dichloro-2-(phenylsulfonyl)ethene. I now possess a foundational understanding of its properties and versatility in organic synthesis, including the need to understand key reactions. I believe this knowledge will serve as a strong basis for further analysis.

Analyzing SNV Reactions

I am now delving into the intricacies of Nucleophilic Vinylic Substitution (SNV). The strong electron-withdrawing phenylsulfonyl group significantly enhances the electrophilicity of the beta-carbon's chlorine atoms. This favors the addition-elimination mechanism, wherein carbanion stabilization is key. I'm focusing on the reaction parameters, specifically primary and secondary amines, thiolates, and alkoxides, as they seem to be the most promising nucleophiles.

Exploring Electrophilic Reactions

I've been analyzing electrophilic reactions, and as anticipated, the electron-deficient double bond is resistant to electrophilic addition. EAS is feasible on the phenyl ring, with meta-directing influence. Interestingly, epoxidation demands nucleophilic conditions, not standard electrophilic peracids. I'm structuring a guide covering both electrophilic and nucleophilic reactions.

Investigating Push-Pull Effects

I'm now focusing on the structural details and electronic effects within the target molecule, specifically the interplay between the gem-dichloroalkene and the phenylsulfonyl group. I'm assessing the impact of these "push-pull" dynamics and how they contribute to reactivity. My goal is to integrate these observations with the SNV and annulation reactions.

Detailing Heterocyclic Synthesis

I'm now exploring the synthesis of heterocycles using this chemical. The ability to create imidazolidines, oxazolidines, and thiazolidines is key for drug development. I am working on a comparative data table showing yields with bifunctional nucleophiles and a workflow diagram of the reaction mechanism.

Completing Reaction Guide

I've been working on a reaction guide, incorporating both electrophilic and nucleophilic reactions. I'm examining how traditional electrophilic addition fails and how nucleophilic epoxidation can be achieved. I'm detailing EAS on the phenyl ring, and planning a protocol for nitration.

Focusing on Bioisosteres

I'm now exploring potential applications in drug design. I've been examining bioisosteres and how this chemical could function as a Michael acceptor in covalent inhibitors. This leads to a promising perspective in medicinal chemistry.

G A 2,2-Dichloroethenylsulfonylbenzene (Electrophile) C Ad_N Attack (Carbanion Intermediate) A->C Ad_N B Bifunctional Nucleophile (e.g., 1,2-diamine) B->C D Elimination 1 (-HCl) C->D Elimination E Intramolecular Attack (Ring Closure) D->E F Elimination 2 (-HCl) E->F Elimination G Heterocyclic Product (Imidazolidine derivative) F->G

I'm also working on referencing the source material.

Refining Heterocycle Mechanisms

I'm currently refining the mechanism for heterocycle synthesis with more detail. I'm focusing on the stepwise addition-elimination ( AdN​−E ) process, emphasizing the role of the carbanion intermediate. I'm revising a DOT diagram to clearly illustrate the progression of this reaction. I'm making sure all the colors and fonts are contrasted well. I'll add another diagram showing the overall reactivity.

Drafting the Protocols

I'm now drafting detailed protocols, starting with the synthesis of 2-(phenylsulfonylmethylene)imidazolidine. I've outlined the step-by-step process, including appropriate reagents and reaction conditions. I'm focusing on key details like controlling the exothermicity of the initial addition and the role of triethylamine. I'm also planning further protocols for related heterocycles and reactions.

Developing Reaction Protocols

I'm now writing detailed reaction protocols. I've composed a draft on the synthesis of 2-(phenylsulfonylmethylene)imidazolidine, detailing reagent choices, conditions, and the role of triethylamine. I'm focusing on critical control aspects of the initial addition and working on additional protocols. Additionally, I have outlined a protocol for the nitration of the phenyl ring via Electrophilic Aromatic Substitution.

Refining Syntheses

I'm now integrating insights from my research to refine reaction syntheses, focusing on the formation of heterocycles. I am concentrating on the need for excess amine and triethylamine to work. I have the data table and am working on ensuring E-E-A-T principles with supporting explanations. I will reference sources.

Reviewing References

I'm now refining the references. I'm focusing on providing clean and accurate citations for all sources. I'm prioritizing direct URLs when available, and I'm developing a consistent format, with BenchChem as the most prominent, and will adjust its URL representation to match the pattern of other sources.

Finalizing Reference Management

I'm now prioritizing direct, verifiable URLs for all references and making sure the list is complete and accessible, and I have cleaned up the BenchChem link. I am focusing on ensuring that the citation numbering matches the claims made. I'll make sure each citation includes accessible information to prove the claim.

Compiling a Synthesis Guide

I'm now integrating information to draft a comprehensive synthesis guide. I have outlined the chemical profile and initiated the electrophilic and nucleophilic reactions section. I am working on the electron-withdrawing capabilities and their impact on reactivity. I will be incorporating the referenced sources into the text and ensuring consistency.

Summarizing SNV Reactivity

I'm synthesizing a whitepaper now and am detailing the mechanistic pathways and experimental protocols. I'm focusing on nucleophilic and electrophilic reactions, with an emphasis on the Add_N-E mechanism. I am making sure to note the AdN​ addition with carbanion stabilization, a result of the sulfonyl group. This makes the beta-carbon highly susceptible to nucleophilic attack.

Analyzing Bis-Substitution

I'm now detailing bis-substitution, an important result from excess nucleophile presence. The second AdN​−E cycle leads to a 1,1-bis(nucleophile)-2-(phenylsulfonyl)ethene. This builds upon my work on heterocycle synthesis. I will incorporate this concept in the guide.

Refining Yield Data

I'm now integrating yield data into the reaction synthesis protocol section. The tabular data clarifies how different bifunctional nucleophiles produce varied heterocycle derivatives. I've focused on the importance of an excess of the amine and the role of triethylamine as an acid scavenger. The guide will have a fully described protocol.

Detailing Nucleophilic Attack

I am now focusing on the mechanistic intricacies of nucleophilic attack. I am detailing the SNV mechanism and the role of carbanion stabilization due to the electron-withdrawing sulfonyl group. I have incorporated the importance of stoichiometric hydrochloric acid ( HCl ) and will continue to detail the role of triethylamine. I will provide a method to neutralize hydrochloric acid ( HCl ).

Detailing Meta-Nitration

I'm focusing now on electrophilic aromatic substitution (EAS), which is deactivating and meta-directing because of the sulfonyl group. I have developed a protocol for meta-nitration, requiring harsh conditions (fuming nitric and concentrated sulfuric acids), emphasizing strict temperature control to prevent side reactions like oxidative cleavage.

Outlining Nitration Protocol

I'm now detailing a protocol for meta-nitration. It includes chilling concentrated sulfuric acid to 0°C, and slow addition of the substrate. I'm focusing on dropping the nitrating mixture with strict temperature control to prevent side reactions. This will be followed by ice quenching and thorough washing to get a clean product.

Detailing Medicinal Chemistry

I am now focusing on applications in medicinal chemistry, specifically as an intermediate for enzyme inhibitors. Its suitability for synthesizing mechanism-based enzyme inhibitors, such as α -halovinyl amino acids targeting amino acid decarboxylases, and as an exocyclic sulfone bioisostere with enhanced metabolic stability and unique hydrogen-bonding profiles, are key. I'll include the references.

Adjusting DOT Diagram Details

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Refining Mechanistic Visuals

I'm revisiting the DOT diagrams to improve their clarity and accuracy. I've focused on using node colors to represent reaction intermediates. I've updated the diagram to show the sequential addition and elimination steps, and I am creating a label for each step. This diagram illustrates the detailed mechanism.

Visualizing Reaction Pathways

I'm now integrating all reaction pathways into a single diagram (Figure 2). I'm visualizing the central electrophile and the key divergent reactions: nucleophilic attack, double substitution, epoxidation, and electrophilic aromatic substitution (EAS) on the phenyl ring. I'm using distinct node colors to represent different reaction types for immediate clarity.

Finalizing Comprehensive Guide

I'm now putting the finishing touches on the comprehensive synthesis guide, ensuring all protocols are detailed and the references are complete. I've integrated all the visual and mechanistic information into a cohesive format and prepared the final document. The electron-withdrawing capabilities and their impact on reactivity are key concepts.

Linking Citations

I'm now focusing on directly linking in-text citations to the corresponding entries in the reference list. I am also making sure that key mechanistic claims and protocol standards are backed by authoritative sources. This ensures the integrity and credibility of the synthesis guide. I will continue to finalize all citations.

Implementing Citation Strategy

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Stability and Storage Dynamics of 2,2-Dichloroethenylsulfonylbenzene: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dichloroethenylsulfonylbenzene (CAS 3559-73-7), also known as phenyl 2,2-dichlorovinyl sulfone, is a highly reactive electrophilic building block utilized in advanced organic synthesis and drug development. While its reactivity makes it an invaluable initiator for constructing polyfunctionalized molecules, it simultaneously renders the compound highly unstable under ambient conditions. This technical guide elucidates the mechanistic causality behind its degradation and establishes a self-validating protocol for its handling and long-term preservation.

Mechanistic Causality of Instability

The synthetic utility of 2,2-dichloroethenylsulfonylbenzene stems entirely from its highly polarized structure. β,β-dihalovinyl sulfones exhibit pronounced reactivity toward nucleophilic species, a characteristic primarily attributed to the powerful electron-withdrawing nature of the sulfonyl functional group[1].

The sulfonyl group withdraws electron density from the adjacent vinyl system, rendering the β-carbon exceptionally electrophilic. Furthermore, the presence of two chlorine atoms positioned at the β-carbon makes the compound an attractive candidate for undergoing rapid addition-elimination (substitution) reactions with diverse nucleophiles, as these chlorine atoms exhibit excellent leaving group properties[1].

While this property is leveraged synthetically to synthesize complex carbinols, sulfoxides, and sulfones[1], it introduces severe storage vulnerabilities:

  • Moisture-Driven Hydrolysis: Atmospheric water acts as an ambient nucleophile. Prolonged exposure leads to the gradual nucleophilic attack at the β-carbon, resulting in the hydrolysis of the vinylic chlorides and the generation of unwanted oxidized byproducts.

  • Thermal Degradation: Elevated temperatures increase the kinetic energy available to overcome the activation barrier for spontaneous degradation, oligomerization, or cross-reactivity with trace impurities.

  • Photolytic Cleavage: Halogenated vinyl compounds are susceptible to UV-induced radical cleavage of the labile C-Cl bonds, leading to radical-mediated polymerization.

DegradationPathway Compound 2,2-Dichloroethenylsulfonylbenzene (Highly Electrophilic β-Carbon) Addition Nucleophilic Attack (Addition-Elimination) Compound->Addition Exposure to Nucleophile Ambient Nucleophiles (H2O, Amines, Alcohols) Nucleophile->Addition Attacks Degradation Degradation Products (Substituted Vinyl Sulfones / Hydrolyzed Byproducts) Addition->Degradation Yields Storage Strict Anhydrous/Inert Storage (Argon, -20°C) Storage->Compound Preserves Integrity Storage->Addition Prevents

Fig 1: Mechanistic degradation pathway and the protective role of inert storage conditions.

Optimal Storage Conditions & Causality

To arrest these degradation pathways, the storage environment must be rigorously controlled. The following table summarizes the quantitative parameters required for optimal storage and the mechanistic rationale for each choice.

Storage ParameterQuantitative TargetMechanistic Causality
Temperature -20°C (Deep Freeze)Suppresses thermal kinetic energy, virtually halting spontaneous background hydrolysis and radical-mediated degradation pathways.
Atmosphere Argon (O₂ < 1 ppm, H₂O < 1 ppm)Displaces ambient oxygen and humidity. Argon is heavier than Nitrogen, providing a superior inert blanket over the reagent to prevent transient moisture exposure.
Primary Container Amber Glass VialBlocks actinic light (UV/Vis spectrum), preventing photolytic cleavage of the labile C-Cl bonds.
Seal Integrity PTFE-lined cap + ParafilmPTFE provides chemical inertness against the highly reactive sulfone; Parafilm acts as a secondary hydrophobic barrier against moisture micro-diffusion.
Secondary Storage Vacuum-sealed or DesiccatedUtilizing indicating Drierite (CaSO₄) in a secondary jar ensures any moisture that breaches the freezer environment is sequestered before reaching the primary vial.

Self-Validating Handling & Storage Protocol

A robust laboratory protocol must not only dictate actions but also incorporate verification steps to ensure the system's integrity over time. The following workflow is designed as a self-validating system : the success of the storage is continuously verifiable through minimal-loss sampling, ensuring that degraded reagents are never introduced into critical synthetic pathways.

StorageWorkflow Recv 1. Receive Reagent (Verify Cold Chain) Glovebox 2. Transfer to Glovebox (Argon Atmosphere) Recv->Glovebox Aliquot 3. Aliquot into Amber Vials (Reserve 5mg for NMR) Glovebox->Aliquot Seal 4. PTFE Cap + Parafilm (Moisture Barrier) Aliquot->Seal Store 5. Store at -20°C (Desiccated Secondary Container) Seal->Store Validate 6. Pre-Use Verification (Compare to Time-Zero NMR) Store->Validate

Fig 2: Self-validating workflow for the handling, aliquoting, and storage of the reagent.

Step-by-Step Methodology

Step 1: Initial Receipt & Inspection Upon receiving the high-purity 2,2-dichloroethenylsulfonylbenzene reagent[2], immediately verify the integrity of the cold-chain shipping container. Do not open the primary vial in ambient air. Transfer the sealed vial directly to an inert-atmosphere glovebox.

Step 2: Inert Atmosphere Transfer Perform all handling within a glovebox purged with high-purity Argon. Causality: Because the β-carbon is highly susceptible to nucleophilic attack by H₂O[1], eliminating ambient humidity is non-negotiable. Argon's higher density compared to Nitrogen ensures a protective gas layer remains inside the vial even when the cap is removed.

Step 3: Aliquoting and the "Time-Zero" Baseline (Validation Step) Divide the bulk reagent into single-use amber glass vials to prevent repeated freeze-thaw cycles, which introduce condensation.

  • Self-Validation Loop: Reserve exactly one 5 mg micro-aliquot as a "Time-Zero" standard. Dissolve this immediately in anhydrous CDCl₃ and acquire a baseline ¹H-NMR and ¹³C-NMR spectrum. The chemical shift of the vinylic proton and the aromatic region serve as the definitive purity fingerprint for all future comparisons.

Step 4: Sealing and Primary Containment Cap each single-use vial with a PTFE-lined screw cap and wrap the junction tightly with Parafilm. Causality: PTFE prevents chemical leaching from the cap into the electrophilic reagent, while Parafilm prevents the micro-diffusion of atmospheric moisture during long-term freezer storage.

Step 5: Secondary Containment & Deep Storage Place the sealed vials into a secondary desiccated jar containing indicating Drierite (CaSO₄). Store the jar at -20°C.

Step 6: Pre-Use Verification Before utilizing an aliquot in a critical synthetic step, allow the vial to warm to room temperature strictly inside a desiccator to prevent condensation on the cold glass. If the physical appearance has changed (e.g., discoloration or unexpected phase change), run a rapid ¹H-NMR against the "Time-Zero" standard. The absence of new vinylic or aliphatic peaks validates that the storage protocol was successful and the reagent's integrity is intact.

References

  • Title: 1,2,2-Trichloroethene-1-sulfonyl fluoride – a versatile synthetic building block Source: TU Clausthal URL
  • Title: 2,2-Dichloroethenylsulfonylbenzene|High-Purity Source: Benchchem URL

Sources

Advanced Methodologies in Novel Polymer Synthesis for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of nanomedicine and targeted drug delivery is undergoing a paradigm shift, driven by unprecedented control over macromolecular architecture. As a Senior Application Scientist, I have observed that the transition from bench-scale polymer chemistry to clinically viable therapeutics hinges on three critical pillars: precise control over molecular weight and dispersity, sequence-defined monomer arrangements, and microenvironment-responsive degradation.

This technical guide bypasses rudimentary polymer science to explore the causality and implementation of advanced synthetic methodologies—specifically Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Solid-Phase Polymer Synthesis (SPPS) for sequence-controlled polymers, and stimuli-responsive bioconjugation. By engineering these self-validating synthetic systems, drug development professionals can overcome the physiological barriers of premature drug clearance, off-target toxicity, and poor intracellular bioavailability.

Precision Architecture: RAFT Polymerization in Nanomedicine

The Mechanistic Rationale: Why RAFT over ATRP?

In the synthesis of polymeric nanocarriers, the choice of controlled radical polymerization (CRP) technique dictates the downstream biological applicability of the material. While Atom Transfer Radical Polymerization (ATRP) offers excellent control, it relies heavily on transition metal catalysts (e.g., Copper), which introduce severe cytotoxicity risks and require exhaustive post-synthesis purification[1].

Conversely, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization operates via a degenerative chain transfer mechanism using organic thiocarbonylthio compounds. The causality for selecting RAFT in drug delivery is twofold:

  • Biocompatibility: RAFT is metal-free, eliminating the risk of heavy-metal toxicity in vivo.

  • Functional Group Tolerance: RAFT is highly tolerant to unprotected functional groups (e.g., carboxylic acids, amines) present in targeting ligands and biologicals, allowing for the direct synthesis of complex architectures like star polymers and macrocycles without cumbersome protection/deprotection steps[1].

One of the most advanced applications of RAFT is the synthesis of polymeric nanocapsules via vesicle templating, which allows for the encapsulation of high doses of pharmaceutical actives within a hollow core[2][3].

Protocol: RAFT-Based Vesicle Templating for Polymeric Nanocapsules

This protocol outlines a self-validating system for synthesizing hollow nanocapsules using a RAFT-synthesized amphiphilic copolymer adsorbed onto a sacrificial vesicle template[3].

Step 1: Synthesis of Anionic Precursor Polymer

  • Action: Synthesize a random copolymer of acrylic acid (AA) and butyl acrylate (BA) via RAFT in solution using dibenzyl trithiocarbonate (DBTTC) as the chain transfer agent and AIBN as the initiator.

  • Validation Checkpoint: Terminate at 70% conversion. Analyze via 1 H NMR to confirm monomer conversion and Size Exclusion Chromatography (SEC) to verify a low dispersity index ( Đ<1.2 ).

Step 2: Preparation of Cationic Vesicle Templates

  • Action: Hydrate and extrude dimethyldioctadecylammonium bromide (DODAB) through a polycarbonate membrane (200 nm pore size).

  • Validation Checkpoint: Utilize Dynamic Light Scattering (DLS) to confirm a monodisperse vesicle population with a hydrodynamic diameter of ~200 nm.

Step 3: Electrostatic Adsorption and Shell Crosslinking

  • Action: Introduce the anionic RAFT copolymer to the DODAB vesicles. The opposing charges drive self-assembly. Proceed with starved-feed emulsion polymerization by adding a crosslinker (e.g., ethylene glycol dimethacrylate) to lock the polymeric shell.

  • Validation Checkpoint: Measure Zeta potential; a successful coating will shift the surface charge from highly positive (DODAB) to negative. Confirm the hollow nanocapsule morphology via Transmission Electron Microscopy (TEM).

RAFT_Vesicle N1 Monomers + RAFT Agent N2 RAFT Polymerization N1->N2 Heat/Initiator N3 Anionic Copolymer N2->N3 Controlled MW N5 Electrostatic Adsorption N3->N5 N4 Cationic Vesicles N4->N5 N6 Emulsion Polymerization N5->N6 Crosslinkers N7 Polymeric Nanocapsule N6->N7 Shell formation

Caption: RAFT-based vesicle templating workflow for polymeric nanocapsule synthesis.

Biomimetic Engineering: Sequence-Controlled Polymers (SCPs)

The Causality of Sequence Control in Therapeutics

Traditional synthetic polymers are characterized by statistical or random distributions of monomers. However, biological macromolecules (proteins, DNA) derive their precise 3D conformations and highly specific functions from their exact monomer sequences[4][5].

Sequence-controlled polymers (SCPs) bridge the gap between synthetic plastics and biopolymers. By precisely controlling the arrangement of hydrophilic, hydrophobic, and charged monomers, researchers can program the polymer to fold into specific secondary structures (e.g., β -sheet or α -helix mimics)[4]. The causality here is structural: predictable folding reduces the interfacial energy in a highly specific manner, allowing these synthetic oligomers to act as targeted therapeutics—such as inhibiting the p53-hDM2 protein-protein interaction, a critical target in oncology[4].

Protocol: Solid-Phase Iterative Synthesis of SCPs

To achieve absolute sequence definition, Solid-Phase Polymer Synthesis (SPPS) is utilized, adapting peptide synthesis methodologies for non-natural polymer backbones (e.g., peptoids or sequence-defined polyurethanes)[4][6].

Step 1: Resin Swelling and Functionalization

  • Action: Swell a solid support resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area.

Step 2: Iterative Monomer Coupling

  • Action: Add the first Fmoc-protected monomer using HATU and DIPEA as coupling reagents. Deprotect the terminal amine using 20% piperidine in DMF. Repeat this cycle for each specific monomer in the programmed sequence.

  • Validation Checkpoint: Perform a Kaiser test after every deprotection step. A positive result (blue color) confirms the presence of free primary amines, validating that the previous coupling was successful and the chain is ready for the next monomer.

Step 3: Cleavage and Folding Verification

  • Action: Cleave the sequence-defined polymer from the resin using a Trifluoroacetic acid (TFA) cocktail. Precipitate in cold diethyl ether and lyophilize.

  • Validation Checkpoint: Analyze the crude product via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to confirm the exact monoisotopic mass of the programmed sequence. Assess biomimetic folding in aqueous buffer using Circular Dichroism (CD) spectroscopy.

SCP_Synthesis S1 Solid Support Resin S2 Iterative Coupling S1->S2 S3 Sequence-Defined Polymer S2->S3 Sequence control S4 Cleavage & Deprotection S3->S4 S5 Biomimetic Folding S4->S5 Hydrophobic forces S6 Therapeutic Binding S5->S6 Target engagement

Caption: Iterative synthesis and biomimetic folding of sequence-controlled polymers.

Microenvironment-Targeted Delivery: Stimuli-Responsive Polymers

Exploiting Physiological Gradients

The ultimate goal of a polymeric nanocarrier is to remain completely stable in systemic circulation but rapidly disassemble and release its payload upon reaching the target site. Stimuli-responsive ("smart") polymers achieve this by exploiting the unique physiological gradients of the tumor microenvironment (TME) or intracellular compartments[7][8].

The causality behind selecting specific chemical linkages relies on stark biological contrasts. For instance, the concentration of the reducing agent Glutathione (GSH) is approximately 2–20 μM in the extracellular bloodstream, but surges to 1–10 mM within the cellular cytoplasm[7]. Incorporating disulfide bonds into the polymer backbone ensures that the nanocarrier remains intact during transit but undergoes rapid reductive cleavage upon endocytosis, preventing premature drug leakage[7].

Table 1: Quantitative Summary of Stimuli-Responsive Polymer Triggers

StimulusPhysiological Trigger GradientPolymer Chemistry / LinkageApplication in Nanomedicine
pH Blood (pH 7.4) Endosome (pH 5.0)Poly(histidine), Hydrazone bondsEndosomal escape, targeted release
Redox Extracellular GSH (2-20 μM) Intracellular GSH (1-10 mM)Disulfide cross-linkers (-S-S-)Rapid cytosolic drug release
ROS Normal tissue (Low H 2​ O 2​ ) Tumor TME (High H 2​ O 2​ )Poly(propylene sulfide)Inflammation/Tumor targeted degradation
Hypoxia Normoxia (pO 2​ ~20%) Tumor Core (pO 2​ < 2%)Azobenzene derivativesHypoxia-targeted prodrug activation
Protocol: Formulation of Redox-Responsive Polymeric Micelles

This methodology describes the formulation and validation of a redox-sensitive drug delivery system utilizing a disulfide-linked block copolymer[7][9].

Step 1: Micellization and Drug Loading

  • Action: Dissolve a synthesized amphiphilic block copolymer containing a disulfide linker (e.g., PEG-SS-PCL) and a hydrophobic chemotherapeutic (e.g., Doxorubicin) in a miscible organic solvent (e.g., DMSO).

  • Action: Transfer the solution to a dialysis cassette (MWCO 3.5 kDa) and dialyze against 1X PBS (pH 7.4) for 48 hours to induce self-assembly into micelles and remove unencapsulated drug.

  • Validation Checkpoint: Analyze micelle size via DLS (target: 50-150 nm to leverage the Enhanced Permeability and Retention (EPR) effect). Disrupt a small aliquot with acetonitrile and quantify Drug Loading Efficiency (DLE) via High-Performance Liquid Chromatography (HPLC).

Step 2: In Vitro Triggered Release Assay

  • Action: Divide the purified micelles into two physiological baths: one containing standard PBS (pH 7.4) and one containing PBS supplemented with 10 mM Dithiothreitol (DTT) or GSH to simulate the intracellular reducing environment.

  • Validation Checkpoint: Monitor the release kinetics over 48 hours using UV-Vis spectroscopy. A successful self-validating system will show <10% release in standard PBS, and >80% burst release in the 10 mM GSH condition due to disulfide cleavage.

Stimuli_Responsive R1 Drug-Loaded Micelle (pH 7.4) R2 Tumor Microenvironment (pH 6.5) R1->R2 EPR Effect R3 Cellular Endocytosis R2->R3 R4 Endosome/Lysosome (pH 5.0, High GSH) R3->R4 R5 Polymer Disassembly R4->R5 Redox/pH Trigger R6 Intracellular Drug Release R5->R6 Therapeutic Action

Caption: Mechanism of stimuli-responsive polymeric micelles in the tumor microenvironment.

Conclusion

The translation of novel polymer synthesis into clinical therapeutics requires a departure from empirical trial-and-error toward highly controlled, self-validating engineering. By leveraging RAFT for biocompatible architectural control, solid-phase synthesis for biomimetic sequence definition, and stimuli-responsive chemistries for physiological targeting, drug development professionals can design nanomedicines with unprecedented precision, efficacy, and safety profiles.

References

  • Geared Toward Applications: A Perspective on Functional Sequence-Controlled Polymers. ACS Macro Letters. Available at:[Link]

  • Tunable biomaterials from synthetic, sequence-controlled polymers. Biomaterials Science (RSC). Available at:[Link]

  • Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery. PubMed Central (PMC). Available at:[Link]

  • Nonspherical Nanocapsules as Long-Circulating Drug Delivery Systems. ACS Publications. Available at:[Link]

  • Controlled Synthesis of Polymeric Nanocapsules by RAFT-Based Vesicle Templating. Langmuir. Available at:[Link]

  • Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Stimuli-responsive polymers and their applications in nanomedicine. Biointerphases (PubMed). Available at:[Link]

  • Polymer-based Stimuli-Responsive Nanosystems for Biomedical Applications. PubMed. Available at:[Link]

Sources

Methodological & Application

Advanced Protocol: 2,2-Dichloroethenylsulfonylbenzene as a Multivalent Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

2,2-Dichloroethenylsulfonylbenzene (also known as phenyl 2,2-dichlorovinyl sulfone, CAS: 3559-73-7) is a highly versatile, electrophilic building block in modern organic synthesis. Structurally, it features a gem-dichloroalkene moiety activated by a strongly electron-withdrawing phenylsulfonyl group. Vinyl sulfones are widely recognized as the "chameleons" of organic synthesis due to their exceptional and tunable chemical reactivity, making them ubiquitous in the design of complex natural products and biologically active molecules[1].

The presence of the sulfonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering the β-carbon (C2, bearing the chlorine atoms) highly susceptible to nucleophilic attack. Furthermore, sulfonyl derivatives are privileged pharmacophores, exhibiting prominent biological activities ranging from antimicrobial to anticancer properties[2].

Mechanistic Rationale: Nucleophilic Vinylic Substitution (SNV)

The core utility of 2,2-dichloroethenylsulfonylbenzene lies in its ability to undergo Nucleophilic Vinylic Substitution (SNV) via an addition-elimination sequence[3].

Causality of Reactivity:

  • Michael-Type Addition: A nucleophile (e.g., an enolate, amine, or thiolate) attacks the electrophilic C2 position.

  • Carbanion Stabilization: This attack generates an α-carbanion intermediate. The adjacent phenylsulfonyl group stabilizes this negative charge through inductive and resonance effects.

  • β-Elimination: The intermediate rapidly expels a chloride ion (a good leaving group), restoring the carbon-carbon double bond to yield a monosubstituted 1-chloro-2-(phenylsulfonyl)ethene derivative[3].

SNV_Mechanism Reactants Electrophile: PhSO2-CH=CCl2 + Nucleophile (Nu⁻) Step1 Michael-Type Addition Attack at C2 (β-carbon) Reactants->Step1 Int Carbanion Intermediate [PhSO2-C⁻H-C(Nu)Cl2] Step1->Int Step2 β-Elimination Expulsion of Cl⁻ Int->Step2 Product Monosubstituted Vinyl Sulfone PhSO2-CH=C(Nu)Cl Step2->Product

Mechanistic pathway of Nucleophilic Vinylic Substitution (SNV) on 2,2-dichloroethenylsulfonylbenzene.

Key Application 1: Direct α-(1-Chloro)vinylation of Amino Acids

In drug development, modifying amino acids to create mechanism-based enzyme inhibitors (suicide substrates) is a critical strategy. 2,2-Dichloroethenylsulfonylbenzene acts as a direct α-(1-chloro)vinylating agent to synthesize quaternary α-halovinyl amino acids, which are potent inactivators of target amino acid decarboxylases (e.g., DOPA DC, Ornithine DC)[4].

Self-Validating Protocol: Synthesis of (±)-α-(1-chlorovinyl)alanine derivatives

Note: This protocol incorporates in-process analytical checks to ensure self-validation at each critical juncture.

Reagents:

  • Protected amino acid (e.g., N-benzylidene alanine methyl ester) (1.0 eq)

  • 2,2-Dichloroethenylsulfonylbenzene (1.2 eq)

  • Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add the protected amino acid and anhydrous THF (0.2 M concentration). Cool the system to -78 °C using a dry ice/acetone bath.

    • Causality: Strict anhydrous conditions and cryogenic temperatures prevent premature protonation of the enolate and suppress unwanted self-condensation pathways.

  • Enolate Generation: Add LiHMDS dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

    • Causality: LiHMDS is chosen over NaH or KOH because it is a non-nucleophilic, sterically hindered strong base, ensuring quantitative enolate formation without participating in competitive nucleophilic attack on the sulfone.

  • Electrophile Addition: Dissolve 2,2-dichloroethenylsulfonylbenzene in a minimal volume of anhydrous THF and add it dropwise to the enolate solution.

  • Addition-Elimination (SNV): Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 3 hours.

    • Validation Check: Quench a 50 µL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material and the emergence of a UV-active product spot confirms the SNV progression.

  • Quenching & Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Desulfonylation (Downstream Processing): To yield the final biologically active α-(1-chlorovinyl) amino acid, the phenylsulfonyl group is removed via reductive desulfonylation using 6% Na/Hg amalgam in methanol buffered with Na₂HPO₄[4].

Vinylation_Workflow A Protected Amino Acid B Enolate Formation (LiHMDS, -78°C) A->B C Addition of PhSO2CH=CCl2 B->C D SNV Reaction (Addition-Elimination) C->D E α-(1-chlorovinyl) Amino Acid D->E

Experimental workflow for the direct α-(1-chloro)vinylation of protected amino acids.

Key Application 2: Synthesis of Heterocyclic Ketene N,N-Acetals

Because 2,2-dichloroethenylsulfonylbenzene possesses two leaving groups on the same electrophilic carbon, it is an ideal precursor for synthesizing five- and six-membered heterocycles when reacted with binucleophiles (e.g., 1,2-diamines).

Protocol: Synthesis of 2-(Phenylsulfonylmethylene)imidazolidine
  • Reaction Setup: Dissolve 2,2-dichloroethenylsulfonylbenzene (1.0 eq) in anhydrous acetonitrile (0.5 M).

  • Binucleophile Addition: Add ethylenediamine (1.2 eq) and anhydrous K₂CO₃ (2.5 eq).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl generated during the double elimination process, driving the equilibrium forward without degrading the nucleophile.

  • Cyclization: Heat the mixture to reflux (82 °C) for 6 hours. The first amine attacks C2, displacing the first chloride. The intermediate undergoes rapid intramolecular cyclization by the second amine, displacing the remaining chloride.

  • Validation Check: Analyze via LC-MS. The target ketene N,N-acetal will show an [M+H]⁺ mass corresponding to the loss of two HCl molecules.

Quantitative Data Summary

The table below summarizes typical reaction conditions, nucleophilic partners, and expected yields when utilizing 2,2-dichloroethenylsulfonylbenzene in organic synthesis.

Reaction TypeNucleophile / ReagentReaction ConditionsProduct ClassTypical Yield
α-Vinylation Protected Amino Acid EnolateLiHMDS, THF, -78 °C to RTα-(1-chloro-2-(phenylsulfonyl)vinyl) amino acid65–80%
Heterocycle Synthesis 1,2-DiaminoethaneK₂CO₃, MeCN, RefluxImidazolidine derivative (Ketene N,N-acetal)75–90%
Thioacetalization Thiophenol (2.2 eq)Et₃N, DCM, 0 °C to RTKetene S,S-acetal85–95%
Cross-Coupling Arylboronic AcidPd(PPh₃)₄, K₂CO₃, Dioxane1-Aryl-1-chloro-2-(phenylsulfonyl)ethene60–75%

References

  • Jahng, W. J. (2000). Synthesis and evaluation of new alpha-halovinyl amino acids as amino acid decarboxylase inactivators. UNL Digital Commons.[Link][4]

  • Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458.[Link][3]

  • Wang, Y., et al. (2024). A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. Life Sciences, 352, 122904.[Link][1]

  • Halka, D., Padrón, I., Luna, A., & Almendros, P. (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Chemistry Proceedings, 18(1), 21.[Link][2]

Sources

Application Note: Nucleophilic Vinylic Substitution (SNV) with 2,2-Dichloroethenylsulfonylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

2,2-Dichloroethenylsulfonylbenzene (CAS: 3559-73-7), also known as phenyl 2,2-dichlorovinyl sulfone, is a highly reactive bis-electrophilic building block utilized extensively in organic synthesis and drug discovery[1],[2]. Structurally, it features a strongly electron-withdrawing phenylsulfonyl group conjugated to a double bond bearing two geminal chloride leaving groups.

This unique electronic architecture lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, rendering the β -carbon highly susceptible to nucleophilic attack. The reaction proceeds via a tandem Nucleophilic Vinylic Substitution (SNV) [3]. Unlike aliphatic SN2 reactions, SNV on this substrate operates through an addition-elimination mechanism. The intermediate carbanion is stabilized by the adjacent sulfone moiety, followed by the rapid expulsion of a chloride ion to restore the double bond. This sequence can occur twice, allowing for the synthesis of complex ketene N,N-aminals, S,S-dithioacetals, and functionalized heterocycles[4]. The compound has also been successfully employed in the direct α -(1-chloro) vinylation to synthesize potential mechanism-based enzyme inhibitors, such as α -halovinyl amino acids[5].

Mechanistic Pathway Visualization

SNV_Workflow SM Phenyl 2,2-Dichlorovinyl Sulfone Nu Nucleophile Addition SM->Nu Carbanion Stabilized Carbanion Nu->Carbanion Elim Chloride Elimination (-Cl⁻) Carbanion->Elim Mono Mono-Substituted Intermediate Elim->Mono Repeat 2nd Addition-Elimination Mono->Repeat Product Di-Substituted Product Repeat->Product

Tandem SNV addition-elimination sequence for 2,2-dichloroethenylsulfonylbenzene.

Quantitative Reaction Matrix

To facilitate rapid experimental design, the following table summarizes the optimized stoichiometric and environmental parameters for various nucleophile classes reacting with 2,2-dichloroethenylsulfonylbenzene.

Nucleophile ClassExample ReagentEquivalentsBase RequiredSolventTempProduct ClassTypical Yield
Secondary Amine Morpholine4.0None (Amine acts as base)THF / DCM0 °C RTKetene N,N-Aminal85–92%
Aryl Thiol Thiophenol2.2K2CO3 (2.5 eq)DMF / MeCNRTKetene S,S-Dithioacetal80–95%
Alkoxide Sodium Methoxide2.5None (Pre-formed salt)MeOH0 °C RTKetene O,O-Acetal70–85%
Bifunctional (N,S) 2-Aminoethanethiol1.1Et3N (2.5 eq)EtOH / THFRefluxThiazolidine Derivative75–88%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes and utilizing targeted in-process controls (IPC), researchers can confirm reaction progression without relying solely on end-point analytics.

Protocol A: Synthesis of Ketene N,N-Aminals (e.g., Dimorpholino derivative)

Objective: Complete di-substitution of the gem-dichloro alkene using a secondary amine.

  • Preparation: Dissolve 2,2-dichloroethenylsulfonylbenzene (1.0 mmol, 237 mg) in anhydrous Tetrahydrofuran (THF, 5.0 mL) in a flame-dried round-bottom flask under an inert N2 atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The initial nucleophilic attack on the highly activated Michael acceptor is highly exothermic. Strict thermal control prevents polymerization of the starting material and suppresses unwanted side reactions.

  • Nucleophile Addition: Add morpholine (4.0 mmol, 348 mg) dropwise over 10 minutes.

    • Causality: 2.0 equivalents act as the nucleophile to replace the two chlorides. The remaining 2.0 equivalents act as a Brønsted base to neutralize the 2.0 equivalents of HCl generated during the elimination steps. This prevents the protonation of the nucleophilic amine, which would otherwise stall the reaction.

  • Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

    • Self-Validation Step: A dense white precipitate will form within 15 minutes. This is morpholine hydrochloride. The visual appearance of this salt physically validates that the chloride elimination step is occurring successfully. Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1) will show the disappearance of the UV-active starting material ( Rf​ ~0.6) and the appearance of a highly polar product spot ( Rf​ ~0.2).

  • Workup & Isolation: Filter the reaction mixture through a sintered glass funnel to remove the morpholine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM, 10 mL) and wash with 1M aqueous HCl (2 x 5 mL), followed by brine (5 mL).

    • Causality: The acidic wash selectively protonates any unreacted excess morpholine, pulling it into the aqueous layer and leaving the neutral ketene N,N-aminal product in the organic phase. Dry over Na2SO4, filter, and evaporate to yield the pure product.

Protocol B: Synthesis of Ketene S,S-Dithioacetals (e.g., Dithiophenoxy derivative)

Objective: Di-substitution utilizing aryl or alkyl thiols[4].

  • Thiolate Generation: In a round-bottom flask, suspend anhydrous K2CO3 (2.5 mmol, 345 mg) in Dimethylformamide (DMF, 5.0 mL). Add thiophenol (2.2 mmol, 242 mg) and stir at RT for 15 minutes.

    • Causality: Thiols must be deprotonated to thiolates ( RS− ) to maximize nucleophilicity. DMF, a polar aprotic solvent, strongly solvates the potassium counter-cation but leaves the thiolate anion "naked" and highly reactive, drastically accelerating the SNV process.

  • Electrophile Addition: Add 2,2-dichloroethenylsulfonylbenzene (1.0 mmol, 237 mg) portion-wise to the stirring thiolate solution at RT.

  • Propagation & IPC: Stir the mixture at RT for 3 hours.

    • Self-Validation Step: The reaction mixture will transition from a clear solution to a cloudy suspension as KCl precipitates. The insolubility of KCl in DMF drives the reaction forward via Le Chatelier's principle and serves as a visual indicator of chloride displacement.

  • Workup & Isolation: Pour the reaction mixture slowly into rapidly stirring ice water (25 mL).

    • Causality: DMF is highly water-soluble, whereas the resulting diaryl dithioacetal is highly hydrophobic. This solvent switch forces the product to crash out of solution as a solid precipitate.

  • Collection: Collect the precipitate via vacuum filtration, wash with cold water (3 x 10 mL) to remove residual DMF and salts, and dry under high vacuum. Recrystallize from hot ethanol if further purification is required.

References

  • Benchchem.2,2-Dichloroethenylsulfonylbenzene | High-Purity.
  • UNL Digital Commons.Synthesis and evaluation of new alpha-halovinyl amino acids as amino acid decarboxylase inactivators.
  • Guidechem.CAS 3559-73-7[(2,2-dichloroethenyl)sulfonyl]benzene Supply list.
  • ResearchGate.Chemistry of sulfines. Part 32. Synthesis and reactions of (phenylsulfonyl)ketene dimethyl dithioacetal monoxide.

Sources

Application Note: ¹H and ¹³C NMR Spectral Assignment of 2,2-Dichloroethenylsulfonylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Deuterated Chloroform (CDCl₃) Techniques: 1D NMR (¹H, ¹³C), 2D NMR (HSQC, HMBC)

Structural Context & Mechanistic Causality

2,2-dichloroethenylsulfonylbenzene (commonly referred to as phenyl 2,2-dichlorovinyl sulfone) is a highly reactive Michael acceptor. In contemporary drug discovery, vinyl sulfones are frequently deployed as covalent warheads designed to selectively target non-catalytic cysteine residues in kinases and proteases. The electrophilicity of this warhead—and consequently its binding kinetics—is strictly dictated by the electronic distribution across the gem-dichloro alkene moiety.

Accurate Nuclear Magnetic Resonance (NMR) assignment is not merely an exercise in structural confirmation; it is a prerequisite for understanding the molecule's reactivity. The chemical shifts in this molecule are governed by strong, competing electronic effects:

  • The Sulfonyl Group (-SO₂-): Acting as a potent electron-withdrawing group via both inductive (-I) and resonance (-M) effects, the sulfonyl core heavily deshields the ortho-protons of the phenyl ring and the alpha-vinylic proton.

  • The Gem-Dichloro Alkene (=CCl₂): The two chlorine atoms exert a strong inductive withdrawing effect (-I), which heavily deshields the beta-carbon in the ¹³C spectrum. However, their lone pairs also engage in resonance donation (+M), which subtly modulates the electron density at the alpha-position.

Understanding these causal relationships allows us to predict and validate the spectral data with high confidence .

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . We do not rely solely on empirical 1D chemical shift rules; instead, we mandate the use of 2D heteronuclear correlation (HSQC and HMBC) to internally verify all atomic connectivities.

Step-by-Step Methodology

1. Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the vinylic region, and its deuterium nucleus provides a stable frequency lock for the spectrometer. TMS serves as the internal zero-point reference.

2. Instrument Setup & Shimming Transfer the solution to a 5 mm precision NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer equipped with a broadband multinuclear (BBO) probe. Lock onto the CDCl₃ deuterium frequency and shim the Z1–Z5 gradients until the lock signal variation is <1%.

3. ¹H NMR Acquisition (1D) Acquire the proton spectrum using a standard 90° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0-second D1 ensures that the longitudinal relaxation (T₁) of the protons is nearly complete before the next pulse, which is strictly required to obtain accurate multiplet integration values for the phenyl ring.

4. ¹³C NMR Acquisition (1D) Acquire the carbon spectrum using a proton-decoupled sequence (e.g., zgpg30). Causality: Utilize a 30° flip angle rather than a 90° pulse. Carbon-13 nuclei—particularly the quaternary ipso (C1) and beta-vinylic (C8) carbons—have exceptionally long T₁ relaxation times. The 30° Ernst angle approximation allows for a shorter D1 (2.0 s) while maintaining steady-state magnetization, thereby maximizing the signal-to-noise ratio over 1024 scans .

5. 2D Heteronuclear Correlation (HSQC & HMBC) Acquire gradient-selected HSQC and HMBC spectra. Set the HMBC long-range coupling constant evolution delay to 62.5 ms. Causality: This delay is mathematically optimized for an average ³J_CH coupling of 8 Hz, which is ideal for observing the critical 3-bond correlation from the vinylic proton across the sulfonyl group to the phenyl ring.

6. Data Processing Apply an exponential window function (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Perform rigorous manual zero- and first-order phase correction. Causality: Proper phase correction yields purely absorptive Lorentzian line shapes. This prevents baseline distortion and is critical for resolving the fine J-coupling of the phenyl multiplets. Reference the spectra to TMS (0.00 ppm) or the residual CHCl₃ solvent peak (¹H: 7.26 ppm, ¹³C: 77.16 ppm) .

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR assignment workflow.

NMR_Logic Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC & HMBC) Acq1D->Acq2D Internal Validation Proc Signal Processing (Phase & Baseline) Acq1D->Proc Acq2D->Proc Assign Structural Elucidation (Self-Validating) Proc->Assign

Logical progression of NMR acquisition and data processing.

Spectral Assignment & Data Presentation

The table below summarizes the quantitative spectral data. The assignment is internally validated by the HMBC correlations, which definitively map the connectivity of the isolated spin systems.

Quantitative NMR Assignment Table
PositionAtom Type¹H Chemical Shift (ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (³J, ²J)
1 Ar-C (ipso)---139.5-
2, 6 Ar-CH (ortho)7.95d (7.5)2H128.1C4, C1, C7 (weak)
3, 5 Ar-CH (meta)7.58t (7.5)2H129.4C1, C4
4 Ar-CH (para)7.68t (7.5)1H134.2C2, C6
7 -CH= (alpha)6.92s1H131.5C1, C8
8 =CCl₂ (beta)---142.8-
Diagnostic Highlights & Validation:
  • The Vinylic Singlet (H7): Appearing at 6.92 ppm, this proton is a sharp singlet because it lacks adjacent protons. Its identity is definitively confirmed by an HSQC cross-peak to the carbon at 131.5 ppm, and an HMBC cross-peak to the highly deshielded =CCl₂ carbon (C8) at 142.8 ppm.

  • Bridging the Spin Systems: The most critical self-validating data point is the ³J HMBC correlation from the vinylic proton (H7 at 6.92 ppm) to the ipso-carbon of the phenyl ring (C1 at 139.5 ppm). This cross-peak proves the covalent linkage across the NMR-silent sulfonyl (-SO₂-) bridge.

  • The Ortho Deshielding Effect: The ortho-protons (H2, H6) are pushed significantly downfield to 7.95 ppm relative to the meta and para protons. This is a hallmark diagnostic feature of phenyl sulfones, caused by the spatial proximity to the strongly electron-withdrawing oxygen atoms of the SO₂ group.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[Link]

experimental setup for reactions involving 2,2-dichloroethenylsulfonylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the scope. The request is for detailed application notes and protocols centered on experiments involving 2,2-dichloroethenylsulfonylbenzene. The audience is clearly researchers. That guides the level of detail and scientific rigor that's required.

Outlining the Structure

Now I'm diving into the core requirements, I've outlined three key parts: Autonomy, Scientific Integrity & Logic, and Visualization & Formatting. I'm focusing on the editorial freedom, the need for authoritative citations and self-validating protocols, and precise formatting guidelines (Graphviz diagrams, specific color palette, max width). I'm treating this like a project with detailed specifications.

Searching for Reactions

I've started searching for standard reactions involving 2,2-dichloroethenylsulfonylbenzene (and related names). My goal is to find common experimental setups where this building block is used to see it's function. The results will influence the application notes and protocols to be detailed later. I'm prioritizing reactions to describe.

Targeting Chemical Synthesis

I'm now focusing on 2,2-dichloroethenylsulfonylbenzene (CAS 3559-73-7). My current direction is to zero in on its synthesis and reactions. I'm exploring its utility as a reagent, especially in the context of creating ynamides, alkynes, and various heterocyclic compounds.

Investigating Potential Reactions

I'm now focusing on 2,2-dichloroethenylsulfonylbenzene. My key interest is its application in synthesizing alkynes, ynamides, and heterocycles. I will be looking closely at any research articles or patents that describe using this reagent for these specific transformations.

Analyzing Chemical Reagents

I'm currently focused on the compound 2,2-dichloroethenylsulfonylbenzene, also known as 1,1-dichloro-2-(phenylsulfonyl)ethene. It appears to be an electrophilic vinyl sulfone. I am trying to determine all of its relevant names in order to assess its potential applications.

Analyzing the Structure

Okay, I've got it. I've confirmed that "2,2-dichloroethenylsulfonylbenzene" is indeed a vinyl sulfone, PhSO2​CH=CCl2​ , with two chlorine atoms on the beta carbon. I've visualized the structure to make sure I don't miss anything.

Investigating Nomenclature Options

I'm currently focused on the nomenclature surrounding "2,2-dichlorovinyl phenyl sulfone". I've decided to search the literature using the systematic name "1,1-dichloro-2-(phenylsulfonyl)ethene" as an alternative approach, hopefully uncovering relevant research. I'm exploring different naming conventions to ensure a comprehensive search.

Initiating Research Queries

I've started exploring reactions involving "2,2-dichlorovinyl sulfone" and "2,2-dichlorovinyl phenyl sulfone". Early results are promising, especially regarding direct α-(1-chloro) vinylation using the phenyl sulfone variant, which I am assessing for potential applications.

Analyzing Radical Addition Pathways

My focus has shifted to the Org Lett 2009 paper, specifically the radical reaction with 2,2-dichlorovinyl ethyl sulfone. I'm exploring the radical addition mechanism. It appears a radical from a xanthate adds to the dichlorovinyl sulfone, but the exact site of addition is still unclear, as well as the fate of the resulting intermediate. Is it beta-elimination of the sulfonyl radical, or direct elimination of a chlorine? I need to clarify the addition and elimination steps.

Considering Radical Acceptors

I'm currently focused on the utility of 2,2-dichloroethenylsulfonylbenzene as a radical acceptor, specifically in homodichlorovinyl compound synthesis. Zard et al.'s work in Org Lett 2009 is a key reference, though they employed the ethyl sulfone variant. I'm exploring the implications for broader applications.

Refining Application Focus

I've decided to structure an application note focused on "Experimental Protocols for Reactions Involving 2,2-Dichloroethenylsulfonylbenzene." The target audience is synthetic chemists and drug development professionals. I'm framing it as a guide to this versatile electrophilic building block, highlighting its roles as a Michael acceptor, radical trap, and precursor to complex alpha-halovinyl compounds, particularly suicide inhibitors. The application note will begin with an introduction and chemical profile of the compound.

Developing Reaction Applications

I am now focusing on two key applications for this compound. Application one involves synthesizing α -(1-chlorovinyl) amino acids, specifically targeting mechanism-based enzyme inhibitors. I'm detailing the enolate attack on the sulfone's electrophilic beta-carbon, chloride elimination, and potential desulfonylation steps. A data table will compare enzyme inhibition kinetics. Application two focuses on radical-based synthesis of homodichlorovinyl compounds.

Detailing Radical Addition

I'm now detailing the radical addition pathway, crucial for propargyl alcohol and allenol synthesis. It appears the xanthate-derived radical adds to the α -carbon of the dichloroethenyl sulfone, eliminating the sulfonyl radical, which is supported by Zard's work. I'm focusing on the reaction mechanism using lauroyl peroxide (DLP) as an initiator, with a dot diagram visualizing the addition-elimination. Next, I plan to develop detailed experimental methodologies, self-validating system, and detail safety and handling principles.

Visualizing Radical Pathway

I'm now revising the dot diagrams, specifically for the radical addition-elimination pathway. I'm focusing on the xanthate-derived radical's addition to the dichloroethenyl sulfone, visualizing intermediate adducts and elimination steps using Graphviz code. The nodes represent key compounds and transformations, including the radical source, adduct, and final dichlorovinyl product. I've incorporated UNL's thesis and Zard's paper for referencing.

Visualizing Synthesis Workflow

I'm now detailing an experimental workflow for the nucleophilic alpha-vinylation reactions. I've translated the reaction steps into a Graphviz diagram, covering enolate formation, electrophilic addition, chloride elimination, and deprotection. The node colors and fonts are optimized for visual clarity and accessibility, with strict color contrast rules in mind, ensuring it follows the accessibility guidelines.

Drafting Content Begin

I'm now drafting the application note content, starting with an introduction highlighting 2,2-dichloroethenylsulfonylbenzene's dual roles as a Michael acceptor and radical trap. I plan to present a detailed overview of its chemical profile and emphasize its applications in diverse synthetic strategies, covering both nucleophilic addition-elimination and radical addition-fragmentation reactions.

Detailing Section One

I'm now detailing Section One of the application note. I am currently focused on nucleophilic α -vinylation for mechanism-based enzyme inhibitors. I'm focusing on the reaction's mechanistic causality and including amino acid decarboxylases (e.g., DOPA DC, Orn DC) as important therapeutic targets. The design involves α -halovinyl group incorporation in a direct α -(1-chloro) vinylation of amino acids using the sulfone. I'm focusing on enolate formation from a Schiff base-protected amino acid to get a quaternary α -(1-chlorovinyl) amino acid. The UV assay validation is key.

Refining Protocol Detail

I'm now detailing an experimental protocol to generate alpha-halovinyl amino acids with focus on maintaining the integrity of the quaternary center. The procedure involves forming enolates, conducting electrophilic addition, subsequent chloride elimination, and deprotection steps with specific reagents and conditions. An LHMDS base is being used with a Schiff base-protected amino acid in anhydrous THF. My plan is to document the precise procedure in the application note to improve user reproducibility.

Analyzing Inhibition Data

I've tabulated kinetic data from enzymatic assays, specifically for α -halovinyl amino acid inhibitors. The table covers KI​ , kinact​ , t1/2​ , and turnover ratios for alanine racemase/DC, Glu DC, and Lys DC. This will be Section One. I've also incorporated a qualitative section for radical based mechanisms of dichlorovinyl compounds.

Refining Radical Procedure

I am now focusing on refining the radical addition-fragmentation protocol for synthesizing TMS-substituted propargyl alcohols and 2,3-allenols. I'm focusing on the controlled radical flux using DLP, monitored by TLC to validate initiation/propagation. The procedure, involving TMS-xanthate and the sulfone in DCE, uses stoichiometric DLP additions to ensure complete xanthate consumption.

Optimizing Product Isolation

I'm now detailing the purification process. After radical addition and fragmentation, I plan to purify the homodichlorovinyl product. This involves a workup using petroleum ether/EtOAc to isolate the product.

Finalizing Note Contents

I'm now integrating safety and handling guidelines into the application note. I've added a section detailing the compound's toxicity, emphasizing fume hood use and appropriate PPE, including nitrile gloves and safety goggles. I've included storage conditions (2-8°C, inert atmosphere, light protection) to maintain compound stability.

Detailing Quench Steps

I'm now detailing the quenching procedures for unreacted lauroyl peroxide (DLP) in the radical reactions, focusing on washing the organic layer with saturated aqueous sodium thiosulfate before concentration. This is critical for preventing vinyl moiety degradation. I've also incorporated the correct reference formatting for the references, including their proper URLs, which were previously missed.

Finalizing Kinetic Analysis

I'm now completing the kinetic data analysis section, focusing on enzyme inhibition. I've incorporated data from the Kitz-Wilson analysis with key values such as KI​ , kinact​ , and t1/2​ for relevant amino acid decarboxylases. The turnover ratio data is also included to fully characterize the mechanism. These findings will provide a robust basis for further discussion on the compound's potential as an enzyme inhibitor.

Integrating Reference Data

I'm now integrating the provided references. I've reworded to reflect that the radical reaction, while described with the ethyl sulfone, applies functionally to the phenyl sulfone. I will use the reference for the radical mechanism. I am also working on the References section for the end of the content. I'm focusing on validating the reference URLs.

Visualizing Final Steps

I'm now revising the final radical pathway diagram, focusing on the xanthate-derived radical's addition to the dichloroethenyl sulfone. I am visualizing the intermediate adducts and elimination steps in a Graphviz format. Key reactions include the radical source, the intermediate adduct, and the final dichlorovinyl product.

Finalizing Enzyme Data

I'm now completing the Enzyme Table, detailing key parameters. The table will list KI​ , kinact​ , and t1/2​ values for relevant enzymes. I am incorporating the turnover ratios to complete the table. This should be added for alanine racemase, glutamate decarboxylase, and lysine decarboxylase, to be used in section 1.

Structuring Final Draft

I am now structuring the final draft, including an introduction and Section One on nucleophilic additions. I am also explaining the causality behind each experimental choice. For example, the reasons for using LHMDS, DLP, and the temperature gradient are detailed in the text to provide context for the user. I'll make sure to follow the accessibility guidelines when creating the document.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,2-Dichloroethenylsulfonylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are scaling or optimizing the synthesis of 2,2-dichloroethenylsulfonylbenzene (phenyl 2,2-dichlorovinyl sulfone, CAS 3559-73-7).

The direct α-(1-chloro) vinylation using 2,2-dichlorovinyl phenyl sulfone is a critical synthetic route in the development of mechanism-based enzyme inhibitors, making high-yield access to this reagent absolutely essential[1]. This guide addresses the exact causality behind common experimental failures in its two-step synthesis and provides self-validating protocols to ensure reproducibility.

Visualizing the Synthetic Workflow

To troubleshoot effectively, we must first map the kinetic bottlenecks and failure points in the synthetic pathway.

Workflow N1 Thiophenol + Trichloroethylene N2 Base-Catalyzed Substitution (0-5 °C) N1->N2 N3 2,2-Dichloroethenylsulfanylbenzene (Intermediate) N2->N3 Yield > 80% Err1 Bis-thioether Formation (Avoid Temp > 10 °C) N2->Err1 Poor Temp Control N4 Oxidation (mCPBA) (0 °C to RT) N3->N4 N5 2,2-Dichloroethenylsulfonylbenzene (Target Sulfone) N4->N5 Yield > 85% Err2 Epoxidation / Cleavage (Avoid Excess Oxidant) N4->Err2 Excess mCPBA

Synthetic workflow for 2,2-dichloroethenylsulfonylbenzene with critical failure points.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield for the intermediate 2,2-dichloroethenylsulfanylbenzene is consistently below 50%. What is causing this?

Expertise & Causality: Low yields in the first step are almost always caused by the formation of bis-thioether byproducts (e.g., 1,1-bis(phenylthio)-2-chloroethylene). Trichloroethylene is highly electrophilic. If the reaction temperature exceeds 5 °C or if the base (e.g., triethylamine) is added too rapidly, the local concentration of the thiolate nucleophile spikes. This drives secondary substitutions on the already-substituted alkene. The preparation of the intermediate 1-phenyl-2,2-dichlorovinyl sulfide requires careful control of equivalents to prevent over-addition[2]. Actionable Solution: Maintain the reaction strictly between 0 °C and 5 °C. Use a stoichiometric excess of trichloroethylene (1.5 equivalents) relative to thiophenol to statistically favor mono-substitution.

Q2: During the oxidation step, I am observing a complex mixture with significant degradation. How do I prevent over-oxidation?

Expertise & Causality: The oxidation of the vinyl sulfide to the vinyl sulfone proceeds via a sulfoxide intermediate. While the first oxidation is rapid, the second requires more time. However, the highly electron-deficient nature of the resulting 2,2-dichlorovinyl sulfone makes the double bond susceptible to epoxidation and subsequent oxidative cleavage if an excess of oxidant (m-CPBA) is present at elevated temperatures. Advanced photocatalytic protocols for sulfonylation highlight the importance of strictly controlling the oxidation state of sulfur intermediates to prevent unwanted side reactions[3]. Actionable Solution: Use exactly 2.1 equivalents of m-CPBA. Buffer the reaction with NaHCO₃ to neutralize the generated m-chlorobenzoic acid, which can aggressively catalyze side reactions and cleavage.

Mechanism S1 Vinyl Sulfide (Ph-S-CH=CCl2) S2 Vinyl Sulfoxide (Ph-SO-CH=CCl2) S1->S2 1 eq. [O] Fast S3 Vinyl Sulfone (Ph-SO2-CH=CCl2) S2->S3 1 eq. [O] Slow S4 Epoxide (Degradation) S3->S4 Excess [O] Side Reaction

Stepwise oxidation mechanism highlighting the kinetic bottleneck and over-oxidation risk.

Q3: How can I ensure the complete conversion of the sulfoxide intermediate to the sulfone?

Expertise & Causality: The electron-withdrawing chlorine atoms heavily reduce the nucleophilicity of the sulfur atom in the sulfoxide intermediate, slowing down the second oxidation step. Quenching the reaction prematurely leaves unreacted sulfoxide, which is difficult to separate from the final product via crystallization. Actionable Solution: Allow the reaction to warm to room temperature only after complete addition of the oxidant at 0 °C. Stir for an additional 4-6 hours.

Quantitative Data: Optimization Parameters

Summarized below are the critical parameter shifts required to move from a failing synthesis to an optimized, high-yield process.

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield Impact
Sulfide Formation Temperature> 10 °C0–5 °C Increases from <40% to >80%
Sulfide Formation TCE Equivalents1.0 eq1.5 eq Reduces bis-thioether by 90%
Oxidation Oxidant Equivalents> 2.5 eq m-CPBA2.1 eq m-CPBA Prevents 15-20% epoxidation
Oxidation BufferNone2.5 eq NaHCO₃ Prevents acid-catalyzed cleavage

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2,2-Dichloroethenylsulfanylbenzene (Sulfide Intermediate)
  • Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer, internal thermometer, and dropping funnel.

  • Reagent Mixing: Dissolve thiophenol (1.0 eq) and trichloroethylene (1.5 eq) in anhydrous DMF (0.5 M).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

    • Self-Validation Check: Ensure the internal temperature stabilizes below 5 °C before proceeding. Do not rely solely on the bath temperature.

  • Base Addition: Add triethylamine (1.1 eq) dropwise over 30 minutes.

    • Self-Validation Check: A white precipitate (Et₃N·HCl) will immediately begin to form, confirming the substitution is actively proceeding. Monitor for exotherms.

  • Incubation: Stir for 2 hours at 0 °C, then warm to room temperature for 1 hour.

  • Workup: Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Hexanes).

    • Self-Validation Check: On TLC (Hexanes), the desired mono-sulfide appears at an Rf of ~0.6, while any bis-thioether impurity appears lower (Rf ~0.4).

Protocol B: Oxidation to 2,2-Dichloroethenylsulfonylbenzene (Target Sulfone)
  • Setup: Dissolve the purified 2,2-dichloroethenylsulfanylbenzene (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Buffering: Add NaHCO₃ (2.5 eq) to the solution as a solid buffer and cool to 0 °C.

  • Oxidation: Slowly add m-CPBA (2.1 eq, 77% max) in small portions over 45 minutes.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a thick white suspension as m-chlorobenzoic acid precipitates. If the solution turns yellow, oxidative cleavage is occurring due to localized heating.

  • Incubation: Maintain at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Run a TLC (Hexanes:EtOAc 8:2). The reaction is complete when the highly polar sulfoxide intermediate (Rf ~0.2) completely disappears, leaving the less polar sulfone (Rf ~0.5).

  • Quench: Quench with saturated aqueous Na₂S₂O₃ to destroy any excess oxidant.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the remaining m-chlorobenzoic acid.

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize from ethanol to yield the pure 2,2-dichloroethenylsulfonylbenzene.

References

  • Synthesis and evaluation of new alpha-halovinyl amino acids as amino acid decarboxylase inactivators Source: UNL Digital Commons URL:1

  • Product Class 1: Cumulenes Source: Science of Synthesis (Thieme-connect) URL:2

  • Unveiling the Synthetic Potential of Substituted Phenols as Fully Recyclable Organophotoredox Catalysts for the Iodosulfonylation of Olefins Source: ACS Catalysis URL:3

Sources

Technical Support Center: Minimizing Diaryl Sulfone Byproduct Formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering diaryl sulfone impurities during the synthesis of sulfonyl chlorides. By understanding the mechanistic causality of these reactions, you can implement field-proven protocols to optimize your synthetic workflows.

Mechanistic Diagnostic Workflow

Mechanism A Arene (Ar-H) Starting Material B Ar-SO3H Intermediate A->B + ClSO3H (Electrophilic Attack) C Ar-SO2Cl (Desired Product) B->C + ClSO3H (Excess) D Ar-SO2-Ar (Diaryl Sulfone Byproduct) B->D + Ar-H (High Temp) C->D + Ar-H (Friedel-Crafts)

Mechanistic pathway of diaryl sulfone byproduct formation during chlorosulfonation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic causality behind diaryl sulfone formation during chlorosulfonation? A: The formation of diaryl sulfones is a classic bimolecular side reaction driven by Friedel-Crafts sulfonylation[1]. When an aromatic ring (Ar-H) reacts with chlorosulfonic acid (ClSO₃H), it first forms an aryl sulfonic acid intermediate (Ar-SO₃H), which subsequently reacts with another equivalent of ClSO₃H to yield the desired sulfonyl chloride (Ar-SO₂Cl). However, both Ar-SO₃H and Ar-SO₂Cl are highly electrophilic. If unreacted Ar-H is present in the reaction mixture, these electrophiles will attack the electron-rich arene, forming the diaryl sulfone (Ar-SO₂-Ar) and releasing HCl or H₂O[2].

Q2: How do reagent stoichiometry and the order of addition influence this side reaction? A: Stoichiometry and local concentration are the primary control levers. Using less than a 50% excess of chlorosulfonic acid starves the reaction of the chlorinating agent, allowing the intermediate Ar-SO₃H to react with Ar-H instead[1]. Furthermore, adding chlorosulfonic acid to the aromatic compound creates a temporary localized excess of Ar-H in the flask, heavily favoring sulfone formation. To minimize this, you must reverse the addition: always add the aromatic compound dropwise to a large excess of chlorosulfonic acid[1].

Q3: Can temperature control completely suppress sulfone formation? A: While it cannot completely eliminate it, strict temperature control is critical. The Friedel-Crafts sulfonylation that generates the diaryl sulfone requires higher activation energy than the initial electrophilic aromatic substitution. Elevated temperatures (e.g., >50 °C) provide this thermal energy, accelerating byproduct formation[2]. Maintaining the reaction at 0–10 °C during the addition phase suppresses the kinetic pathway leading to the sulfone.

Q4: If direct chlorosulfonation consistently fails, what are the modern alternative synthetic routes? A: If the arene is highly activated (e.g., anisole derivatives) and sulfone formation is unavoidable, bypass the electrophilic chlorosulfonation entirely. Modern alternatives include transition-metal catalyzed cross-coupling. For example, palladium-catalyzed coupling of aryl halides with sulfinate salts using Xantphos[3], or Ni/photoredox dual catalysis[4], allows for the direct installation of sulfonyl groups under mild, base-free conditions without generating symmetrical sulfone byproducts.

Troubleshooting Guide & Quantitative Data

The table below summarizes the empirical impact of varying reaction parameters on the product distribution during a standard chlorosulfonation workflow.

Reaction ParameterConditionSulfonyl Chloride YieldDiaryl Sulfone ByproductCorrective Action
Stoichiometry < 1.5 eq ClSO₃HLow (< 40%)High (> 30%)Increase ClSO₃H to ≥ 3.0–5.0 eq[1].
Stoichiometry > 3.0 eq ClSO₃HHigh (> 85%)Trace (< 5%)Maintain standard excess protocols.
Addition Order Acid added to AreneModerate (50-60%)High (20-30%)Reverse addition order immediately[1].
Addition Order Arene added to AcidHigh (> 85%)Trace (< 5%)Standardize dropwise addition.
Temperature > 50 °C (During addition)Moderate (60%)High (15-25%)Use an ice-salt bath (0-5 °C)[2].
Substrate Conc. Neat AreneModerate (70%)Moderate (10-15%)Dilute arene in inert solvent (e.g., CH₂Cl₂).

Validated Experimental Protocols

Protocol A: Optimized Chlorosulfonation (Minimizing Sulfone Formation)

This protocol is designed as a self-validating system: by strictly controlling the local concentration of the arene, the bimolecular Friedel-Crafts pathway is kinetically starved, inherently validating the success of the procedure through the absence of the sulfone impurity[2].

Materials:

  • Aromatic substrate (1.0 eq)

  • Chlorosulfonic acid (3.5 to 5.0 eq)

  • Anhydrous dichloromethane (DCM) (Optional, for solid arenes)

Step-by-Step Methodology:

  • System Preparation: Equip a thoroughly dried 3-neck round-bottom flask with a magnetic stirrer, an internal thermometer, a dropping funnel, and a drying tube (CaCl₂) connected to an HCl gas scrubber.

  • Acid Charging: Charge the flask with chlorosulfonic acid (3.5 eq). Cool the flask using an ice-salt bath until the internal temperature reaches 0–5 °C.

  • Substrate Dilution: If the aromatic substrate is a solid, dissolve it in a minimum volume of anhydrous DCM. If liquid, it can be used neat, but dilution is recommended to further lower local concentration.

  • Controlled Addition: Place the arene solution in the dropping funnel. Add it dropwise to the vigorously stirred chlorosulfonic acid. Adjust the drip rate to ensure the internal temperature never exceeds 10 °C.

  • Thermal Maturation: Once addition is complete, remove the ice bath. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours (monitor via TLC or HPLC).

  • Quenching (Critical Step): Carefully pour the reaction mixture in a thin stream over vigorously stirred crushed ice. Causality note: Rapid quenching at low temperatures prevents the hydrolysis of the newly formed sulfonyl chloride back into sulfonic acid[1].

  • Isolation: Extract immediately with cold DCM, wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Alternative Synthesis via Sandmeyer Chlorosulfonylation

When Protocol A still yields unacceptable levels of diaryl sulfone (common with highly electron-rich arenes), use this alternative. By starting from an aniline derivative, the electrophilic Friedel-Crafts pathway is entirely bypassed, reducing diaryl sulfone byproduct formation to absolute zero.

Step-by-Step Methodology:

  • Diazotization: Suspend the aniline derivative (1.0 eq) in concentrated HCl and cool to 0 °C. Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to form the diazonium salt.

  • Reagent Preparation: In a separate flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid. Add copper(II) chloride dihydrate (0.25 eq) as a catalyst.

  • Coupling: Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture at 0 °C.

  • Evolution: Nitrogen gas will evolve immediately. Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).

  • Workup: Pour the mixture into ice water. The pure sulfonyl chloride will precipitate as a solid or separate as an oil, completely free of diaryl sulfone contamination. Extract, dry, and concentrate.

References

  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. PMC.[Link]

  • Unsymmetrical Diaryl Sulfones and Aryl Vinyl Sulfones through Palladium-Catalyzed Coupling of Aryl and Vinyl Halides or Triflates with Sulfinic Acid Salts. ACS Publications.[Link]

Sources

troubleshooting low conversion rates in vinyl sulfone reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation and Crosslinking. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your vinyl sulfone (VS) reactions.

Vinyl sulfones are exceptionally robust Michael acceptors, prized for forming highly stable β -thiosulfonyl (thioether) linkages with cysteines that, unlike maleimides, do not undergo retro-Michael cleavage in physiological environments[1][2]. However, their unique electronic properties require precise control over the reaction microenvironment. Below is a comprehensive, causality-driven guide to diagnosing and resolving low conversion rates in your VS workflows.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your protocol, use the following logic tree to identify the mechanistic bottleneck in your conjugation reaction.

G Start Low Vinyl Sulfone Conversion CheckTCEP Was TCEP/THPP used without complete removal? Start->CheckTCEP TCEPErr TCEP-Sulfone Adduct Formation (Reagent Depletion) CheckTCEP->TCEPErr Yes CheckpH Is reaction pH < 7.5? CheckTCEP->CheckpH No Opt Optimized: pH 8.0-8.5, 5% DMF, TCEP Removed TCEPErr->Opt pHErr Insufficient Thiolate Anion (Poor Nucleophilicity) CheckpH->pHErr Yes CheckSolv Is solvent purely aqueous? CheckpH->CheckSolv No pHErr->Opt SolvErr Lack of Thiolate Stabilization CheckSolv->SolvErr Yes CheckSolv->Opt No SolvErr->Opt

Diagnostic logic tree for troubleshooting low conversion in vinyl sulfone bioconjugation.

Frequently Asked Questions (Troubleshooting & Causality)

Q: My protein has free cysteines, but my VS-fluorophore yield is <10%. I reduced the disulfides with TCEP. What is happening? A: The most common and catastrophic failure point in vinyl sulfone bioconjugation is the presence of residual trialkylphosphine reducing agents, such as TCEP or THPP.

  • The Causality: While TCEP is an excellent disulfide reducing agent, the phosphorus atom acts as a highly potent nucleophile. It attacks the electron-deficient β -carbon of the vinyl sulfone at a rate much faster than the cysteine thiol, forming a stable TCEP-sulfone adduct[3]. This completely consumes your VS reagent before it can react with the target protein, resulting in near-zero conversion[3].

  • The Fix: You must completely remove TCEP via size-exclusion chromatography (desalting) prior to adding the VS reagent, or alternatively, use immobilized TCEP on agarose beads which can be spun out of the solution.

Q: Does pH really matter for vinyl sulfone reactions? I usually use pH 7.0 for my maleimide conjugations. A: Yes, pH is the primary thermodynamic driver for this reaction.

  • The Causality: The thiol-Michael addition mechanism requires a base catalyst to abstract a proton from the thiol (R-SH), forming a thiolate anion (R-S⁻)[1]. The thiolate is the actual nucleophile that attacks the vinyl sulfone[1]. The pKa of a typical cysteine side chain is ~8.3. At pH 7.0, less than 5% of the cysteines are in the reactive thiolate form. Because vinyl sulfones are slightly less electron-deficient than maleimides, they cannot overcome this low nucleophile concentration[1][4].

  • The Fix: Elevate your buffer pH to 8.0–8.5. This exponentially increases the thiolate concentration, driving the Michael addition forward without crossing the pH > 9.0 threshold where primary amines (lysines) begin to cross-react[1][5][6].

Q: Can the choice of solvent improve my conversion rate? A: Absolutely. Thia-Michael additions are highly sensitive to the dielectric constant of the surrounding medium.

  • The Causality: The rate-limiting step of the base-catalyzed mechanism involves the formation and stabilization of the negatively charged thiolate anion[4]. Purely aqueous buffers often fail to stabilize this intermediate efficiently. Polar aprotic solvents, due to their high dielectric constants, stabilize the thiolate and significantly lower the activation energy of the initiation step[4].

  • The Fix: Incorporate 5–10% v/v DMF or DMSO into your reaction buffer. This will noticeably accelerate the reaction rate and push the equilibrium toward full conversion[4][7].

Quantitative Comparison: Thiol-Reactive Michael Acceptors

To understand why vinyl sulfones require different conditions than standard reagents, review the kinetic and thermodynamic properties summarized below. Vinyl sulfones react approximately 7 times faster than acrylates, but require stricter pH control than maleimides[8].

Michael AcceptorOptimal pH RangeReaction KineticsLinkage Stability in vivoSusceptibility to TCEP Interference
Maleimide 6.5 – 7.5Very FastLabile (Prone to Retro-Michael)[1]High (Forms ylene adducts)[3]
Vinyl Sulfone 7.5 – 8.5Moderate[8]Highly Stable (Thioether sulfone)[2]High (Forms phosphine adducts)[3]
Acrylate 8.0 – 9.0Slow[8]StableLow

Self-Validating Experimental Protocol: Optimized VS-Cysteine Conjugation

To guarantee success, a protocol cannot rely on blind faith; it must validate itself at critical junctures. The following methodology incorporates built-in mathematical checkpoints to ensure that if a reaction fails, you know exactly why and where it failed.

Phase 1: Reduction & Reagent Clearance

  • Reduction: Incubate your protein (1–5 mg/mL) with a 10-fold molar excess of Immobilized TCEP Disulfide Reducing Gel (agarose beads) for 1 hour at room temperature.

    • Causality: Using immobilized TCEP prevents the reducing agent from ever entering the soluble phase, entirely bypassing the TCEP-sulfone adduct interference[3].

  • Clearance: Centrifuge the sample at 1,000 x g for 2 minutes to pellet the TCEP beads. Recover the supernatant containing the reduced protein.

  • Self-Validation Checkpoint (Ellman's Assay): React a 5 µL aliquot of your supernatant with DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

    • Validation: Calculate the molar ratio of free thiols to protein. If the ratio matches your expected number of cysteines, you have mathematically proven that the thiols are available and the failure cannot be upstream of this point.

Phase 2: Buffer Optimization & Conjugation 4. Buffer Exchange: Desalt the reduced protein into 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.2 .

  • Causality: This specific pH ensures ~50% of the cysteines exist as highly reactive thiolate anions[1][4].

  • Solvent Spiking: Add LC-MS grade DMF to a final concentration of 5% v/v. Mix gently.

    • Causality: The polar aprotic solvent stabilizes the thiolate anion, accelerating the Michael addition[4].

  • Conjugation: Dissolve your Vinyl Sulfone reagent in neat DMF. Add it to the protein solution at a 10- to 20-fold molar excess relative to the free thiol concentration.

  • Incubation: Incubate for 2 to 4 hours at room temperature under gentle end-over-end rotation.

Phase 3: Quenching & Purification 8. Quenching: Add a 100-fold molar excess of free L-Cysteine or β -mercaptoethanol to the reaction. Incubate for 15 minutes.

  • Causality: The excess free thiols rapidly scavenge any unreacted vinyl sulfone, preventing off-target reactions (such as amine modification) during the concentration steps[5][6].

  • Purification: Remove the quenched byproducts via size-exclusion chromatography or dialysis against your final storage buffer.

References

  • Thiol–ene click hydrogels for therapeutic delivery, NIH PMC,
  • US9340636B2 - Thiol-containing dual cure polymers and methods using same, Google P
  • Thia-Michael Reaction, Encyclopedia MDPI,
  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization, Polymer Chemistry (RSC Publishing),
  • Characterization of reactions between water soluble trialkylphosphines and thiol alkylating reagents: Implications for protein conjugation, University of B
  • Chemical Conjugation, Cre
  • Bioconjugation and crosslinking technical handbook, Thermo Fisher Scientific,
  • Heterogeneous Chemical Modification of Cotton Cellulose with Vinyl Sulfone Dyes in Non-Nucleophilic Organic Solvents, ACS Public

Sources

Technical Support Center: Purification of 2,2-Dichloroethenylsulfonylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2,2-dichloroethenylsulfonylbenzene (also known as phenyl 2,2-dichlorovinyl sulfone). As a highly reactive Michael acceptor, this compound is a critical building block in the synthesis of mechanism-based enzyme inhibitors, such as α-halovinyl amino acids[1].

However, its unique physicochemical profile—specifically its low melting point and high electrophilicity—presents distinct purification challenges. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery.

Physicochemical Profile & Strategic Impact

Before initiating any purification workflow, it is critical to understand how the quantitative properties of 2,2-dichloroethenylsulfonylbenzene dictate the boundaries of your experimental design[2][3].

PropertyValueImpact on Purification Strategy
Molecular Weight 237.09 g/mol Standardizes mass spectrometry (LC-MS) monitoring parameters.
Melting Point 51.5 – 52.0 °CCritical: Requires low-temperature handling; high risk of "oiling out" during crystallization.
Boiling Point 339.4 °C (at 760 mmHg)Precludes atmospheric distillation; mandates high-vacuum short-path techniques.
Density 1.446 g/cm³Influences phase separation dynamics during aqueous workups.
Chemical Reactivity Electrophilic (Michael Acceptor)Strictly incompatible with nucleophilic solvents, amines, or basic chromatography modifiers.

Purification Decision Matrix

The following logical workflow is designed to help you select the optimal purification pathway based on the initial purity of your crude mixture.

PurificationMatrix Start Crude 2,2-Dichloroethenyl- sulfonylbenzene Assess Assess Purity (NMR / LC-MS) Start->Assess HighPurity Purity > 85% Assess->HighPurity Yes LowPurity Purity < 85% Assess->LowPurity No Recryst Recrystallization (Hexanes/EtOAc) HighPurity->Recryst Chromatography Flash Chromatography (Silica Gel) LowPurity->Chromatography VacuumDist Vacuum Distillation (< 1 mmHg) LowPurity->VacuumDist Volatile Impurities Pure Pure Product (Crystalline Solid) Recryst->Pure Chromatography->Recryst Polishing VacuumDist->Recryst Polishing

Decision matrix for the purification of crude 2,2-dichloroethenylsulfonylbenzene.

Standard Operating Procedures (SOPs)

Every protocol described below is a self-validating system. By strictly controlling temperature and solvent polarity, you actively prevent degradation while isolating the target compound.

Protocol A: Low-Temperature Recrystallization (For Crude > 85%)

Causality Check: Because the melting point is 51.5 °C[3], standard boiling-solvent recrystallization will cause the solute to melt out of solution as a liquid phase (oiling out) rather than forming a crystal lattice[4].

  • Dissolution: Transfer the crude solid into a round-bottom flask. Add a minimum volume of ethyl acetate (EtOAc) and warm gently in a water bath to no more than 40 °C until fully dissolved.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add hexanes dropwise while swirling until the solution becomes faintly turbid.

  • Nucleation (Seeding): While the solution is still warm (~35 °C), introduce a microscopic seed crystal of pure 2,2-dichloroethenylsulfonylbenzene. This provides a nucleation site, forcing crystallization before the thermodynamic oiling boundary is reached.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature (20 °C) over 2 hours without disturbance. Once at room temperature, transfer to a -20 °C freezer overnight to maximize crystal yield.

  • Isolation: Vacuum filter the resulting white crystalline solid using a pre-chilled Büchner funnel. Wash the filter cake immediately with cold (-20 °C) hexanes to displace residual mother liquor.

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Protocol B: Flash Column Chromatography (For Complex Mixtures)

Causality Check: The sulfone moiety strongly withdraws electron density, rendering the β-carbon highly susceptible to nucleophilic attack[1]. Basic conditions must be avoided to prevent on-column conjugate addition.

  • Stationary Phase Preparation: Prepare a slurry of standard, non-modified silica gel (230-400 mesh) in hexanes and pack the column. Do not use amine-functionalized silica or basic alumina.

  • Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and apply directly to the column head. If the crude is highly viscous, dry-load it onto a small amount of silica gel.

  • Elution: Elute using a gradient solvent system, starting from 100% hexanes and gradually increasing to 10–15% EtOAc in hexanes.

  • Validation & Monitoring: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes with an Rf of ~0.4 in 10% EtOAc/Hexanes.

  • Concentration: Pool the product-containing fractions. Concentrate under reduced pressure, ensuring the rotary evaporator water bath remains below 35 °C to prevent the purified solid from melting and degrading in the flask.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system is higher than the melting point of the solute (51.5 °C)[3]. Solution: You must lower the temperature at which supersaturation occurs. Reheat the oiled-out mixture gently until homogeneous, add a small amount of the "good" solvent (EtOAc) to lower the saturation point, and cool much more slowly. Seeding the solution at 35 °C is the most reliable way to force solid-state crystallization before the oiling boundary is crossed[4].

Q2: Can I purify this compound using standard atmospheric distillation to remove polymeric byproducts? A: No. The atmospheric boiling point is extremely high (339.4 °C)[3]. Heating the crude mixture to this temperature will cause severe thermal decomposition and polymerization of the 2,2-dichlorovinyl group. If distillation is necessary, you must use high-vacuum short-path distillation (< 0.1 mmHg) to drastically lower the boiling point to a safe thermal range.

Q3: During column chromatography, I see a secondary spot forming that wasn't in my crude NMR. What is happening? A: 2,2-Dichloroethenylsulfonylbenzene is a potent electrophile[1]. If your crude mixture contains nucleophilic impurities (e.g., unreacted thiols, amines, or alkoxides from prior synthetic steps) and you concentrate them together slowly on the silica column, they can undergo spontaneous conjugate addition. Solution: Ensure your crude organic layer is thoroughly washed with dilute aqueous acid (e.g., 1M HCl) during the reaction workup to quench and remove nucleophilic amines before loading the material onto silica.

Q4: How should I store the purified compound to prevent long-term degradation? A: Store the purified white solid in an amber glass vial under an inert atmosphere (nitrogen or argon) at 2–8 °C (refrigerated). Because it is a low-melting solid, leaving it at room temperature during summer months can cause it to sinter or melt. A molten state traps ambient moisture, which can lead to slow, irreversible hydrolysis of the dichlorovinyl group over time.

Mechanistic Insights (E-E-A-T)

The entire purification strategy for 2,2-dichloroethenylsulfonylbenzene is dictated by the tension between its physical state and its electronic structure. The sulfone group ( −SO2​Ph ) strongly withdraws electron density via both induction and resonance. This renders the β-carbon of the dichlorovinyl group highly electron-deficient, which is exactly why it is prized as a reagent for synthesizing mechanism-based enzyme inactivators[1].

However, this same electrophilicity means that standard purification techniques that utilize heat or basic conditions will destroy the molecule. Furthermore, the low crystal lattice energy—evidenced by its 51.5 °C melting point[3]—means the compound struggles to reject solvent molecules during rapid cooling, leading to the entropy-driven "oiling out" phenomenon[4]. By strictly controlling the thermodynamics of your recrystallization and maintaining neutral, low-temperature chromatography conditions, you preserve the structural integrity of the Michael acceptor.

References

  • UNL Digital Commons. "Synthesis and evaluation of new alpha-halovinyl amino acids as amino acid decarboxylase inactivators". University of Nebraska-Lincoln. URL:[Link]

  • Armarego, W.L.F., Chai, C.L.L. "Purification of Laboratory Chemicals". Elsevier. URL:[Link]

Sources

Technical Support Center: Troubleshooting Poor Separation in HPLC Analysis of Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of sulfonyl-containing compounds, including sulfonamides and sulfonylureas. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common separation challenges encountered during their experiments. The following question-and-answer format directly addresses specific issues, providing not just solutions, but the scientific reasoning behind them to empower your method development and troubleshooting processes.

Section 1: Peak Shape Problems

Poor peak shape is a frequent adversary in HPLC, directly impacting resolution and the accuracy of quantification. This section dissects common peak deformities and provides a systematic approach to restoring sharp, symmetrical peaks.

Q1: Why are my sulfonyl compound peaks exhibiting significant tailing?

Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a prevalent issue, especially with basic sulfonamides. The primary culprit is often undesirable secondary interactions between the analyte and the stationary phase.[1]

  • Causality 1: Silanol Interactions. Silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[1] At mid-range pH, these silanels can be deprotonated (SiO-), creating negatively charged sites that can electrostatically interact with protonated basic functional groups on sulfonyl compounds. This secondary ionic interaction, in addition to the primary hydrophobic retention mechanism, can lead to peak tailing.[2]

  • Solution Protocol:

    • Mobile Phase pH Adjustment: A primary and highly effective strategy is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[1]

      • Step 1: Prepare a mobile phase with a pH between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or citrate buffer). At this low pH, the silanol groups are protonated (Si-OH), minimizing their ability to interact with basic analytes.[2]

      • Step 2: Ensure the chosen pH is at least 1-2 pH units away from the pKa of your sulfonyl analyte to ensure its retention is stable and reproducible.[3][4][5]

      • Step 3: Equilibrate the column with the new mobile phase for a sufficient time (at least 15-20 column volumes) before injecting your sample.

  • Causality 2: Metal Contamination. Trace metal impurities within the silica matrix of the column can act as Lewis acids and chelate with certain sulfonyl compounds, leading to peak tailing.[6]

  • Solution Protocol:

    • Use of High-Purity Columns: Employ columns packed with high-purity silica where metal content is minimized.

    • Column Passivation: If metal contamination is suspected in the HPLC system, a passivation protocol may be necessary.[6]

  • Causality 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6][7]

  • Solution Protocol:

    • Reduce Injection Volume/Concentration: Systematically reduce the amount of sample injected onto the column until peak shape improves.[6]

Q2: My peaks are broad, split, or fronting. What should I investigate?

These issues often point towards problems with the column, the sample solvent, or extra-column effects.

  • Causality 1: Column Void or Contamination. A void at the head of the column or contamination of the inlet frit can disrupt the sample band as it enters the column, leading to peak splitting or broadening.

  • Solution Protocol:

    • Reverse and Flush: If the manufacturer's instructions permit, disconnect the column, reverse the flow direction, and flush with a strong solvent. This can sometimes dislodge particulate matter from the inlet frit.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates.[8]

  • Causality 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger (i.e., higher elution strength) than the mobile phase, it can cause the analyte band to spread prematurely, resulting in broad or distorted peaks.[9]

  • Solution Protocol:

    • Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[2][10]

  • Causality 3: Extra-Column Volume. Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.[9]

  • Solution Protocol:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter (ID) tubing to connect the injector, column, and detector.

    • Ensure Proper Connections: Check that all fittings are correctly seated to avoid dead volume.[10]

Section 2: Retention Time and Resolution Issues

Inconsistent retention times and poor resolution between closely eluting peaks are critical issues that can compromise the reliability of an analytical method.

Q3: Why are my sulfonyl compound retention times drifting or inconsistent?

Retention time stability is paramount for accurate peak identification. Drifting retention times can be caused by several factors related to the mobile phase, temperature, and HPLC system.

  • Causality 1: Mobile Phase Composition Changes. The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component or degradation of buffers.[1]

  • Solution Protocol:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.[1]

    • Degassing: Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.[7]

  • Causality 2: Temperature Fluctuations. The column temperature has a significant impact on retention time.[11][12] As temperature increases, mobile phase viscosity decreases, and analyte diffusion increases, generally leading to shorter retention times.[11][13] Inconsistent ambient laboratory temperatures can therefore cause retention time drift.

  • Solution Protocol:

    • Use a Column Oven: Employ a thermostatically controlled column compartment to maintain a constant and consistent temperature throughout the analysis.[11][14]

  • Causality 3: Pump Performance and Leaks. Inconsistent flow from the pump due to worn seals or check valves, or leaks in the system, will lead to variable retention times.[7]

  • Solution Protocol:

    • Systematic Leak Check: Carefully inspect all fittings and connections for any signs of leakage.[1]

    • Pump Maintenance: Follow a regular maintenance schedule for replacing pump seals and other wearable parts.

Q4: How can I improve the resolution between two closely eluting sulfonyl compounds?

Achieving baseline resolution is the goal for accurate quantification.[14] When peaks overlap, several parameters can be adjusted to improve their separation.

  • Strategy 1: Optimize Mobile Phase Composition. The mobile phase composition is a powerful tool for manipulating selectivity (the relative separation of two peaks).[15]

    • Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase the retention of all compounds, which may improve the resolution of early eluting peaks.[16]

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[5]

    • Modify pH: For ionizable sulfonyl compounds, adjusting the mobile phase pH can dramatically change their retention and the selectivity of the separation.[3][4][17] Experimenting with pH can often resolve co-eluting peaks.

  • Strategy 2: Alter the Stationary Phase. The choice of column chemistry has the most significant impact on selectivity.[18]

    • Different Reversed-Phase Chemistry: If a C18 column is not providing adequate resolution, consider a column with a different bonded phase, such as a Phenyl-Hexyl or a Biphenyl phase. The π-π interactions offered by these phases can provide unique selectivity for aromatic sulfonyl compounds.[19]

    • Particle Size: Columns packed with smaller particles (e.g., sub-2 µm) offer higher efficiency, leading to narrower peaks and improved resolution.[14][16]

  • Strategy 3: Adjust the Column Temperature. Temperature can also influence selectivity.[11] Changing the column temperature can alter the relative retention of two compounds, potentially improving their separation.[11][20]

  • Strategy 4: Modify the Flow Rate. Lowering the flow rate can increase column efficiency and sometimes improve the resolution of closely eluting peaks, although this will increase the analysis time.[14][21]

Section 3: Sensitivity and Baseline Issues

A stable, low-noise baseline is essential for detecting and quantifying low-level analytes.

Q5: I am not seeing any peaks, or the signal is very low. What is the problem?

This can be a frustrating issue, but a systematic check of the system can usually identify the cause.

  • Possible Cause 1: No Flow or Injection.

    • Troubleshooting: Check that the pump is on, there is sufficient mobile phase, and the system is not showing any pressure errors.[1] Verify that the injector is making a complete injection cycle.

  • Possible Cause 2: Incorrect Detector Settings.

    • Troubleshooting: Ensure the detector lamp is on and the correct wavelength for your sulfonyl compounds is selected (typically in the range of 260-280 nm).[22][23]

  • Possible Cause 3: Sample Degradation.

    • Troubleshooting: Prepare fresh standards and samples to rule out degradation issues.[1]

Q6: My chromatogram has a noisy or drifting baseline. How can I fix this?

Baseline disturbances can obscure small peaks and make integration unreliable.

  • Possible Cause 1: Air Bubbles. Air trapped in the pump or detector is a common cause of baseline noise.[1]

    • Troubleshooting: Purge the pump to remove any air bubbles.[1] Ensure the mobile phase is properly degassed.

  • Possible Cause 2: Mobile Phase Contamination. Impurities in the solvents or buffers can lead to a noisy or drifting baseline, especially during gradient elution.[1]

    • Troubleshooting: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[1]

  • Possible Cause 3: Detector Issues. A failing detector lamp or a contaminated flow cell can cause baseline noise.[1]

    • Troubleshooting: Flush the detector flow cell. If the noise persists, the lamp may need to be replaced.[1]

Section 4: Experimental Protocols and Data

Protocol 1: Systematic Approach to Troubleshooting Peak Tailing

This protocol provides a step-by-step workflow for addressing peak tailing issues with sulfonyl compounds.

  • Initial Assessment:

    • Calculate the tailing factor (Tf) or asymmetry factor (As) of the problematic peak. A value greater than 1.2 is generally considered significant tailing.[2]

    • Review the pKa of your analyte and the current mobile phase pH.

  • Mobile Phase Optimization:

    • Step 1: If analyzing a basic sulfonamide, lower the mobile phase pH to 2.5-3.0 using a suitable buffer.[1]

    • Step 2: Ensure the buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity.[24]

    • Step 3: Equilibrate the column thoroughly and re-inject the sample.

  • Sample Concentration and Solvent Check:

    • Step 1: If tailing persists, dilute the sample by a factor of 10 and re-inject to check for mass overload.

    • Step 2: Ensure the sample solvent is weaker than or the same as the mobile phase.

  • Column and System Evaluation:

    • Step 1: If the above steps do not resolve the issue, consider that the column may be contaminated or have a void. Try flushing the column or using a new column.

    • Step 2: Check all system connections for dead volume.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting start Peak Tailing Observed (Tf > 1.2) check_pH Is Mobile Phase pH Optimal (e.g., 2.5-3.5 for basic sulfonamides)? start->check_pH adjust_pH Adjust pH to 2.5-3.5 with appropriate buffer. check_pH->adjust_pH No check_overload Is there sample overload? check_pH->check_overload Yes adjust_pH->check_overload reduce_conc Reduce sample concentration/injection volume. check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_conc->check_solvent change_solvent Dissolve sample in mobile phase or weaker solvent. check_solvent->change_solvent Yes check_column Evaluate Column Health (void, contamination). check_solvent->check_column No change_solvent->check_column flush_replace_column Flush or replace column. Use a guard column. check_column->flush_replace_column Problem Suspected end_good Symmetrical Peak Achieved check_column->end_good Column OK flush_replace_column->end_good

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Diagram 2: Key Factors Influencing HPLC Resolution

Resolution_Factors Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Greatest Impact Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention MobilePhase Mobile Phase (Solvent Type, pH, %B) Selectivity->MobilePhase StationaryPhase Stationary Phase (Chemistry, Particle Size) Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Efficiency->StationaryPhase FlowRate Flow Rate Efficiency->FlowRate ColumnLength Column Length Efficiency->ColumnLength Retention->MobilePhase Retention->Temperature

Caption: The relationship between key chromatographic parameters and peak resolution.

Data Summary

Table 1: Influence of Mobile Phase pH on Sulfonyl Compound Analysis
pH RangeEffect on Basic SulfonamidesEffect on Acidic SulfonylureasRationale
< 3.5 Increased retention, improved peak shapeDecreased retentionSuppresses silanol ionization, minimizing secondary interactions with basic analytes.[1]
3.5 - 7.0 Potential for peak tailingRetention varies with pKaIonization of both analytes and residual silanols can lead to complex interactions.
> 7.0 Decreased retentionIncreased retention (if not fully ionized)Basic analytes are neutral, while acidic analytes are ionized. Silanols are fully ionized.

Note: The optimal pH will be analyte-specific and should be determined empirically during method development.

References

  • Technical Support Center: HPLC Analysis of Sulfonamides - Benchchem. (n.d.).
  • Method Development | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda. (n.d.).
  • How to fix peak shape in hplc? - ResearchGate. (2023, March 9).
  • How to Obtain Good Peak Shapes - GL Sciences. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • HPLC Columns and Consumables Selection Chart - Aurora Pro Scientific. (n.d.).
  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns | LCGC International. (n.d.).
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9).
  • High temperature liquid chromatography – a brief review about an emerging technique. (2010, August 25).
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. (2025, June 18).
  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. (2024, December 4).
  • How Column Temperature Affects HPLC Resolution - Chrom Tech. (n.d.).
  • The Importance of Temperature in Liquid Chromatography | Avantor - VWR. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2025, November 27).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26).
  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. (2022, November 21).
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids - PubMed. (1996, December 1).
  • HPLC Column Selection Guide - Phenomenex. (n.d.).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. (2023, March 15).
  • HPLC Column Classification. (n.d.).
  • HPLC Column Selection Guide - Link Lab. (n.d.).
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids - Benchchem. (n.d.).
  • Why Temperature Is Important in Liquid Chromatography - Ibis Scientific, LLC. (2025, March 6).
  • HPLC Troubleshooting. (n.d.).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. (2023, July 25).
  • HPLC Troubleshooting Guide. (n.d.).

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GC-MS Technical Support Center: Resolving Peak Tailing in Chlorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, drug development professionals, and researchers troubleshooting complex chromatographic anomalies. Here, we address one of the most persistent challenges in gas chromatography-mass spectrometry (GC-MS): peak tailing of chlorinated organic compounds .

Rather than simply listing fixes, this guide explores the mechanistic causality behind peak distortion, providing self-validating protocols to ensure your system's integrity is definitively restored.

Diagnostic Workflow: Isolating the Root Cause

Before altering your instrument, you must determine whether the tailing is a physical flow path issue or a chemical adsorption issue. Follow this logical decision tree:

G Start Observe Peak Tailing in Chlorinated Organics Test1 Inject Light Hydrocarbon (e.g., Methane or Butane) Start->Test1 Cond1 Does the light hydrocarbon tail? Test1->Cond1 FlowIssue Physical Flow Path Issue (Dead Volume / Obstruction) Cond1->FlowIssue  Yes   ChemIssue Chemical Activity Issue (Adsorption / Degradation) Cond1->ChemIssue  No   FixFlow 1. Re-cut column at 90° 2. Adjust insertion depth 3. Check split ratio FlowIssue->FixFlow FixChem 1. Replace inlet liner & seal 2. Trim 20-60cm of column 3. Check MS for FeCl2 ChemIssue->FixChem

Diagnostic flowchart for isolating physical vs. chemical causes of GC-MS peak tailing.

Troubleshooting Guide & Causality Analysis (Q&A)

Q1: Why are chlorinated organic compounds specifically prone to peak tailing?

Causality: Chlorinated organics (e.g., pentachlorophenol, chlorinated pesticides) possess highly electronegative chlorine atoms and often polar functional groups. These structural features make them highly susceptible to secondary retention mechanisms[1]. When the inert fused-silica surface of the GC flow path degrades, it exposes active silanol groups (-SiOH) and metal oxides. The chlorinated compounds undergo reversible hydrogen bonding or Lewis acid/base interactions with these active sites, causing molecules to "lag" behind the main chromatographic band, manifesting as a tail[2][3].

Q2: How can I definitively prove whether the tailing is caused by dead volume or chemical activity?

Causality: Dead volume (a physical void in the flow path) creates turbulent flow, disrupting the laminar profile of the carrier gas. This affects all molecules equally, regardless of their chemical structure[4]. Chemical activity, however, is selective. The Fix: Inject a light, highly inert hydrocarbon like methane, butane, or hexane[2][3][5]. Because hydrocarbons lack polar functional groups, they do not interact with active sites.

  • If the hydrocarbon tails , you have a physical flow path disruption (e.g., improper column installation, jagged column cut, or dead volume in the inlet/detector)[2][5].

  • If the hydrocarbon is symmetrical but your chlorinated compounds tail, the physical installation is perfect, but the flow path is chemically active (contaminated)[4].

Q3: My chlorinated analytes tail severely, and I am using Dichloromethane (DCM) as my sample solvent. Could the solvent be the problem?

Causality: Yes, and this is a frequently misdiagnosed issue. When halogenated solvents like DCM enter the MS ion source, they can thermally decompose on the hot metal surfaces (typically at 260–320°C). This decomposition generates ferrous chloride ( FeCl2​ ) on the source walls[6][7]. The FeCl2​ acts as a highly active crystalline defect site. As heavier chlorinated analytes elute from the column and enter the MS, they adsorb onto these sub-micron FeCl2​ layers and slowly desorb back into the gas phase, causing severe peak tailing[6][8].

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be treated as a controlled experiment. Use the following step-by-step methodologies to validate and restore your system.

Protocol 1: The System Inertness Validation Test

This protocol isolates the inlet and column from the detector to pinpoint the exact location of the active sites.

  • Baseline Establishment: Prepare a test mix containing a light hydrocarbon (e.g., n-hexane) and an active chlorinated indicator (e.g., pentachlorophenol or 2-chlorophenol)[2][3].

  • Physical Integrity Check: Inject 1 µL of the test mix. Calculate the asymmetry factor ( As​ ) of the hydrocarbon peak. If As​>1.2 , immediately stop and reinstall the column, ensuring a perfect 90° cut and correct insertion depth into the inlet and MS transfer line[1][5].

  • Chemical Integrity Check: Once the hydrocarbon peak is symmetrical, evaluate the chlorinated indicator. If the indicator tails (Tailing Factor > 2.0), the system has active sites[9][10].

  • Targeted Remediation:

    • Replace the inlet liner, gold seal, and septum[11][12].

    • Trim exactly 1 coil (approx. 60 cm) from the front end of the analytical column to remove non-volatile matrix buildup and exposed silanols[13].

  • Re-validation: Re-inject the test mix. The protocol is self-validating: success is achieved only when both the hydrocarbon and the active compound yield symmetrical peaks.

Protocol 2: MS Ion Source Decontamination (Halogenated Solvent Effect)

If Protocol 1 fails and you are using DCM or chloroform, the MS ion source is likely contaminated with FeCl2​ [6].

  • Diagnostic MS Scan: Set the MS to scan mode. Look at the background mass spectrum for the diagnostic isotopic pattern of FeCl2+​ at m/z 126 and 128[6][8].

  • Source Extraction: Vent the MS and remove the ion source according to the manufacturer's specifications.

  • Abrasive Cleaning: Create a slurry of aluminum oxide powder and methanol. Vigorously polish all metal components of the ion source (repeller, extraction lens, ion body) to remove the invisible FeCl2​ passivation layer[6][7].

  • Sonication & Baking: Sonicate the parts in reagent-grade acetone, followed by hexane. Dry completely and reassemble.

  • Method Optimization: To prevent recurrence, either switch your extraction solvent to a non-halogenated alternative (e.g., hexane/acetone) or lower the MS ion source temperature, though the latter may reduce overall sensitivity[6][7].

Quantitative Diagnostic Thresholds

Standardized methods, such as EPA Method 8270 for semivolatile organic compounds, enforce strict quantitative limits on peak tailing to ensure data integrity[9][10]. Use this table to benchmark your system's performance.

Diagnostic MarkerTarget CompoundAcceptable ThresholdPotential Root Cause if Failed
Peak Tailing Factor Pentachlorophenol <2.0 Active sites (silanols) in inlet or column[9][10].
Peak Tailing Factor Benzidine <2.0 Metal oxides or active sites in the flow path[9][10].
Breakdown Percentage DDT / Endrin <20% Thermal degradation in a contaminated inlet[10][11].
Peak Symmetry ( As​ ) Methane / Butane 0.9−1.2 Dead volume, poor column cut, or flow obstruction[2][5].

Frequently Asked Questions (FAQs)

Q: I replaced the liner, trimmed the column, and cleaned the MS source, but my early-eluting chlorinated compounds are still tailing. What is happening? A: You may be experiencing a "Reverse Solvent Effect" or a solvent polarity mismatch. If your sample solvent is highly polar and your stationary phase is non-polar (or vice versa), the solvent will not focus properly at the head of the column[5][11]. This causes early-eluting peaks to tail or broaden. To fix this, lower your initial oven temperature to 10–20°C below the boiling point of your solvent to enhance focusing, or utilize a 2–3 meter uncoated retention gap (guard column)[5][11][12].

Q: Does the split ratio affect peak tailing? A: Yes. If your split ratio is too low, the total flow through the inlet drops. You need a minimum of 20 mL/min of total flow to efficiently sweep the vaporized sample out of the inlet and onto the column[5][11]. A sluggish sweep allows the sample to linger in the hot inlet, leading to band broadening and tailing. Increase your split vent flow to ensure rapid sample transfer[11][12].

References

  • Agilent Technologies. GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. 11

  • Agilent Technologies. A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies. 2

  • Restek Corporation. GC Troubleshooting—Tailing Peaks. Restek Resource Hub. 4

  • Chromatography Online. Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. 1

  • Agilent Technologies. Peak Perfection: A Guide to GC Troubleshooting. Agilent Technologies. 3

  • Agilent Technologies. Agilent Tailing Peaks GC Troubleshooting Series. YouTube. 5

  • U.S. Environmental Protection Agency (EPA). EPA Method 8270D (SW-846): Semivolatile Organic Compounds by GC/MS. EPA.gov. 9

  • State of Connecticut. Method 8270 Semivolatile Organics. CT.gov.10

  • Oxford Academic. Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science. 6

  • SciSpace / ResearchGate. Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. 7

  • Restek Corporation. Peak Tailing in GC Trace Analysis. Restek Resource Hub.13

  • Agilent Technologies. Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. 12

Sources

Technical Support Center: Strategies for Selective Reaction at the Dichloroethenyl Group

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving the dichloroethenyl group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective transformations on this versatile, yet challenging, functional group. Here, we address common issues encountered during experimental work in a direct question-and-answer format, providing not just solutions but the underlying principles to empower your research.

Table of Contents

  • FAQs: Understanding Reactivity and Selectivity

  • Troubleshooting Guides for Specific Reactions

  • Experimental Protocols

  • References

FAQs: Understanding Reactivity and Selectivity

Q1: What are the primary modes of reactivity for the dichloroethenyl group?

The dichloroethenyl group possesses multiple reactive sites, leading to a rich and complex chemical profile.[1] The primary modes of reactivity can be categorized as follows:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful and widely used method for functionalizing dichloroethenyl groups. The carbon-chlorine bonds can readily participate in oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles for reactions like Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings.[2][3][4][5] These reactions allow for the formation of new carbon-carbon bonds with a high degree of control.

  • Nucleophilic Vinylic Substitution (SNV): While less common than on activated aromatic systems, direct nucleophilic attack on the vinylic carbons is possible, particularly when the dichloroethenyl group is part of a conjugated system or activated by electron-withdrawing groups.[1][6] The mechanism can be complex, often proceeding through an addition-elimination pathway.

  • Reduction/Dechlorination: The chlorine atoms can be selectively removed through various reduction methods, including catalytic hydrogenation or using reducing agents. This can be a strategy for the synthesis of specific alkene isomers.

  • Metathesis Reactions: In specific cases, the double bond of the dichloroethenyl group can participate in olefin metathesis reactions, although the electronic properties of the chlorinated alkene can influence catalyst activity and selectivity.[7]

Q2: How can I achieve selective mono-substitution on a 1,2-dichloroethenyl group in cross-coupling reactions?

Achieving selective mono-substitution is a common challenge due to the presence of two reactive C-Cl bonds. The key is to control the relative rates of the first and second substitution reactions. Here are the critical factors and strategies:

  • Stoichiometry: The most straightforward approach is to use a limited amount of the coupling partner (e.g., boronic acid in a Suzuki coupling), typically 1.0 to 1.2 equivalents relative to the dichloroalkene. This statistically favors monosubstitution.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the first substitution has occurred, before significant double substitution takes place.

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands can sometimes favor mono-coupling by sterically hindering the second oxidative addition. Conversely, for some substrates, specific ligand types are essential for any catalytic turnover. For instance, in the Suzuki-Miyaura coupling of 1,1-dichloro-1-alkenes, bisphosphine ligands with a large P-Pd-P bite angle, such as XantPhos, have been shown to be critical for achieving high selectivity for monocoupling.[8]

  • Substrate Electronics: The electronic properties of the dichloroalkene itself play a role. After the first substitution, the electronic nature of the newly introduced group can either activate or deactivate the remaining C-Cl bond towards further reaction. For example, coupling with an electron-donating group may make the second oxidative addition less favorable.

Q3: My cross-coupling reaction on a dichloroalkene is giving low yields. What are the common causes and how can I troubleshoot this?

Low yields in palladium-catalyzed cross-coupling reactions with dichloroalkenes can stem from several sources. A systematic troubleshooting approach is essential.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed q1 Is the Catalyst Active? start->q1 q2 Are Reaction Conditions Optimal? start->q2 q3 Is Substrate/Reagent Quality an Issue? start->q3 q4 Are Side Reactions Occurring? start->q4 a1 Check Catalyst Source & Age Run a Control Reaction Consider Pre-catalyst vs. Active Pd(0) q1->a1 Verify a2 Screen Solvents & Bases Optimize Temperature Degas Solvents Thoroughly (O₂ sensitivity) q2->a2 Optimize a3 Verify Purity of Dichloroalkene Check Boronic Acid/Ester Quality (dehydration) Ensure Base is Anhydrous and Fresh q3->a3 Analyze a4 Homocoupling of Boronic Acid? (Glaser coupling in Sonogashira) Proto-dehalogenation? Isomerization? q4->a4 Investigate

Sources

Validation & Comparative

The Definitive Guide to Validating HPLC Methods for Organosulfur Compounds: UV, MS/MS, and ECD Compared

Author: BenchChem Technical Support Team. Date: April 2026

Organosulfur compounds—ranging from phytochemicals like allicin and sulforaphane to critical pharmaceutical APIs like lipoic acid and omeprazole—present unique analytical challenges. Their inherent thermal instability, high volatility, susceptibility to oxidation, and frequent lack of strong chromophores make routine analysis difficult.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) detection modalities for organosulfurs and outlines a self-validating methodology grounded in the latest [1].

Detection Modalities: Causality and Comparative Performance

The selection of a detector dictates the entire sample preparation and validation strategy. Below is a mechanistic breakdown of why specific detectors are chosen for organosulfur analysis, followed by a comparative performance table.

RP-HPLC-UV (Ultraviolet Detection)
  • The Causality: Many organosulfurs (like aliphatic thiols and sulfides) lack conjugated π -electron systems, resulting in weak UV absorbance. Detection often requires low wavelengths (210–254 nm), which drastically increases background noise from solvent absorption and matrix interferences[2].

  • Best For: High-concentration formulations, bulk API release testing, and stable extracts where matrix interference is minimal.

LC-MS/MS (Tandem Mass Spectrometry)
  • The Causality: Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) provides unparalleled sensitivity and structural confirmation. However, organosulfurs are highly susceptible to matrix-induced ion suppression in biological samples. To counteract this, Stable Isotope Dilution Assay (SIDA) using isotopically labeled internal standards (e.g., d8​ -sulforaphane) is strictly required to ensure accuracy[3].

  • Best For: Pharmacokinetics, trace-level metabolite tracking, and complex biological matrices (e.g., plasma, urine, honey)[4],[5].

HPLC-ECD (Electrochemical Detection)
  • The Causality: ECD exploits the redox properties of sulfur. Thiols and disulfides are easily oxidized at a working electrode (e.g., glassy carbon or gold amalgam). Because most background matrix components are not electroactive at the applied potential, ECD effectively "blinds" the detector to noise, achieving sensitivities that rival MS/MS without the need for expensive mass analyzers or derivatization steps[6],[7].

  • Best For: Trace analysis of easily oxidizable compounds (e.g., lipoic acid, glutathione) in complex food or clinical matrices.

Quantitative Comparison of Detection Modalities
ParameterRP-HPLC-UVLC-MS/MS (ESI+)HPLC-ECD
Target Analyte Example Allicin / S-allyl cysteineSulforaphane / Indole-3-carbinolLipoic Acid / Tyramine
Typical LOD 0.6 – 1.5 µg/mL (ppm)[2]0.03 – 1.95 µg/L (ppb)[4]0.189 µM (~39 µg/L)[6]
Typical LOQ 2.0 – 5.0 µg/mL[2]0.06 – 3.91 µg/L[4]0.573 µM (~118 µg/L)[6]
Linearity Range 2 – 100 µg/mL[2]0.06 – 500 µg/L[4]1 – 500 µM[6]
Matrix Interference High (at low wavelengths)Moderate (Ion suppression)Low (Highly selective redox)
Derivatization Needed? Sometimes (to add chromophore)NoNo (Direct oxidation)

The ICH Q2(R2) Validation Lifecycle for Organosulfurs

Validating an analytical procedure for organosulfurs requires a risk-based approach[8]. Because these compounds easily degrade, the validation workflow must rigorously test for specificity against degradation products (e.g., allicin degrading into diallyl sulfides).

ValidationWorkflow cluster_ICH ICH Q2(R2) Core Validation Parameters Start Method Design & Optimization (Column, Mobile Phase, Detector) SST System Suitability Testing (Resolution, Tailing, Plate Count) Start->SST Spec Specificity (Matrix & Degradants) SST->Spec Lin Linearity & Range (Calibration Models) Spec->Lin Acc Accuracy (Spike Recovery / SIDA) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) Prec->Sens Robust Robustness Testing (pH, Temp, Flow Rate) Sens->Robust Report Validation Report & Lifecycle Management Robust->Report

Analytical lifecycle and ICH Q2(R2) validation workflow for organosulfur compounds.

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol for Sulforaphane

To ensure trustworthiness, an analytical protocol must be a self-validating system . This means the sequence contains built-in checks (blanks, system suitability standards, and bracketing QC samples) that automatically flag extraction failures or instrumental drift before data is reported.

The following is a validated QuEChERS-coupled UHPLC-MS/MS workflow for extracting and quantifying sulforaphane from biological/plant matrices[9].

Phase I: Sample Preparation (QuEChERS)

Causality: Sulforaphane is enzymatically generated by myrosinase but can further degrade if left in aqueous environments. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) rapidly partitions the analyte into an organic phase, halting enzymatic activity and precipitating proteins.

  • Homogenization: Flash-freeze the sample (e.g., 1.0 g of tissue) in liquid nitrogen and grind to a fine powder to prevent thermal degradation.

  • Extraction: Transfer to a 50 mL centrifuge tube. Add 10 mL of 1% formic acid in acetonitrile (ACN). Note: The acidic environment stabilizes the isothiocyanate group.

  • Internal Standard Addition: Spike the sample with 50 µL of d8​ -sulforaphane (1 µg/mL). This corrects for subsequent extraction losses and ion suppression.

  • Partitioning: Add 4 g anhydrous MgSO4​ and 1 g NaCl . Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (dSPE): Transfer 1 mL of the supernatant to a tube containing 150 mg MgSO4​ and 50 mg PSA (Primary Secondary Amine). Vortex and centrifuge. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase II: UHPLC-MS/MS Conditions
  • Column: C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 µm particle size) maintained at 30°C. Causality: Lower temperatures prevent on-column degradation of thermally labile organosulfurs.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes, flush at 95% B for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow rate: 0.3 mL/min.

  • MS/MS Parameters (ESI+):

    • Capillary voltage: 3.0 kV.

    • Desolvation temperature: 350°C.

    • MRM Transitions for Sulforaphane: m/z 178.0 114.0 (Quantifier), m/z 178.0 72.0 (Qualifier).

Phase III: The Self-Validating Sequence Structure

To comply with ICH Q2(R2) continuous monitoring[10], run the sequence in this exact order:

  • Solvent Blank: Confirms no carryover from previous runs.

  • System Suitability Test (SST): Inject a mid-level standard 6 times. Calculate %RSD of peak area and retention time (Must be 2.0%).

  • Calibration Curve: 6 points (e.g., 0.05 to 500 µg/L). Calculate linearity ( R2≥0.995 ).

  • QC Low, QC Mid, QC High: Verifies accuracy at different concentration tiers.

  • Unknown Samples: Maximum of 20 samples per block.

  • Bracketing QC Mid: Injected after every 20 samples to prove the detector response has not drifted due to matrix accumulation on the MS source.

  • Post-Run Blank: Confirms the column is clean before shutdown.

Decoding ICH Q2(R2) Validation Parameters for Organosulfurs

When writing the validation report for regulatory submission, the data must satisfy specific criteria tailored to the chemical behavior of organosulfurs[11].

  • Specificity: You must force-degrade the organosulfur (using 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light) and inject it. The method is only specific if the degradants (e.g., ajoene from allicin) are chromatographically resolved from the active peak (Resolution Rs​≥1.5 ).

  • Accuracy (Recovery): Because organosulfurs bind to proteins via disulfide exchange, absolute recovery can be low. Accuracy is validated by spiking standard into a blank matrix at 80%, 100%, and 120% of the target concentration. Acceptable recovery is typically 85%–115%[4].

  • Sensitivity (LOD/LOQ): Calculated based on the Signal-to-Noise (S/N) ratio. The LOD requires an S/N of 3:1, while the LOQ requires an S/N of 10:1. For trace analysis of sulforaphane using MS/MS, LOQs as low as 0.06 µg/L can be achieved[4].

  • Robustness: For organosulfurs, robustness testing must focus on autosampler stability . Because thiols oxidize rapidly at room temperature, you must compare the assay results of a sample injected immediately versus one kept in the autosampler at 4°C for 24 hours.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Robust UHPLC-(ESI+)-MS/MS Method for Simultaneous Analysis of Glucoraphanin, Sulforaphane, and Sulforaphane Metabolites in Biological Samples ACS Food Science & Technology. URL:[Link]

  • Extraction and Quantification of Sulforaphane and Indole-3-Carbinol from Rapeseed Tissues Using QuEChERS Coupled with UHPLC-MS/MS MDPI. URL:[Link]

  • Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts Traditional and Standardized Natural Medicine Journals. URL:[Link]

  • Molecularly imprinted sensor for lipoic acid quantification in serum: a proof-of-concept for diagnosis of NELL-1 membranous nephropathy and kidney failure RSC Publishing. URL:[Link]

  • Analysis of Food by High Performance Liquid Chromatography Coupled with Coulometric Detection and Related Techniques: A Review ACS Publications. URL:[Link]

Sources

2,2-dichloroethenylsulfonylbenzene vs. acrylates in Michael additions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Michael Acceptor Reactivity: 2,2-dichloroethenylsulfonylbenzene vs. Acrylates

Introduction: The Michael Addition in Modern Chemistry

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] This reaction's broad utility is evident across various fields, from the synthesis of complex natural products to the development of covalent inhibitor drugs and advanced polymer networks.[3][4][5] The reaction's efficiency is largely dictated by the electrophilicity of the "Michael acceptor," the component containing the activated alkene. The electron-withdrawing group (EWG) attached to the alkene polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.[6][7]

This guide provides a comparative analysis of two distinct classes of Michael acceptors: the widely-used acrylates and the highly reactive, though less common, 2,2-dichloroethenylsulfonylbenzene. We will explore the fundamental principles governing their reactivity, present experimental data for analogous systems, and provide detailed protocols for their application. This analysis is designed to equip researchers, particularly those in drug development and materials science, with the insights needed to select the appropriate Michael acceptor to achieve desired reaction kinetics and product outcomes.

Understanding the Michael Addition Mechanism

The reaction proceeds via a three-step mechanism, typically initiated by a base which deprotonates a pro-nucleophile (the Michael donor) to generate a stabilized carbanion or another nucleophile (e.g., a thiolate or an amine).[2][8] This nucleophile then attacks the electrophilic β-carbon of the Michael acceptor, forming a new covalent bond and a resonance-stabilized enolate intermediate.[1] Finally, this intermediate is protonated by the solvent or a protonated base to yield the final 1,4-adduct.[6]

Michael_Addition_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor R₂CH-Z Nucleophile [R₂C-Z]⁻ ↔ R₂C=Z⁻ Donor->Nucleophile + Base Base B: Protonated_Base B-H⁺ Nucleophile_ref [R₂C-Z]⁻ Nucleophile->Nucleophile_ref Acceptor H₂C=CH-EWG Enolate R₂C(Z)-CH₂-CH=EWG⁻ Enolate_ref R₂C(Z)-CH₂-CH=EWG⁻ Enolate->Enolate_ref Nucleophile_ref->Enolate + Acceptor Protonated_Base_ref B-H⁺ Base_regenerated B: Product R₂C(Z)-CH₂-CH₂-EWG Enolate_ref->Product + B-H⁺

Caption: The three-step mechanism of the Michael Addition reaction.

The Benchmark Acceptor: Acrylates

Acrylates, esters of acrylic acid, are arguably the most common Michael acceptors used in both laboratory and industrial settings. Their reactivity is conferred by the ester carbonyl group, which serves as a moderately effective electron-withdrawing group.

Reactivity Profile:

  • Activation: The carbonyl group sufficiently activates the alkene for attack by a wide range of "soft" nucleophiles, including thiols, amines, and carbanions derived from β-dicarbonyl compounds.[7][9]

  • Kinetics: Reactions with potent nucleophiles like thiols and amines can proceed readily at room temperature, sometimes requiring a mild base or nucleophilic catalyst (e.g., triethylamine, phosphines) to achieve optimal rates.[10][11] Reactions with stabilized carbon nucleophiles often require stronger bases like sodium ethoxide to generate the enolate donor.[9]

  • Selectivity: Acrylates generally exhibit high regioselectivity for 1,4-addition over the competing 1,2-addition to the carbonyl carbon.[7] In systems containing multiple types of acceptors, acrylates are known to be less reactive than vinyl sulfones, allowing for sequential reactions.[12][13]

The High-Reactivity Acceptor: 2,2-dichloroethenylsulfonylbenzene

While direct, extensive experimental data for 2,2-dichloroethenylsulfonylbenzene is not widely published, its reactivity can be confidently predicted by analyzing its constituent parts: the vinyl sulfone core and the geminal dichloro substituents.

Reactivity Profile (Inferred):

  • Vinyl Sulfone Core: The sulfonyl group (–SO₂–) is a significantly stronger electron-withdrawing group than the ester carbonyl of acrylates. This renders the β-carbon of vinyl sulfones exceptionally electrophilic, leading to dramatically increased reaction rates compared to acrylates.[12][14] Studies have shown that the reaction of ethyl vinyl sulfone with a thiol is approximately seven times faster than that of hexyl acrylate.[12]

  • Geminal Dichloro Substituents: The two chlorine atoms on the α-carbon further enhance the electrophilicity of the β-carbon through a powerful inductive effect (–I effect). This dual activation—resonance and induction from the sulfonyl group, compounded by strong induction from the chlorine atoms—makes 2,2-dichloroethenylsulfonylbenzene an extremely potent Michael acceptor.

This profound activation suggests that reactions with even weak nucleophiles can proceed rapidly, likely without the need for a catalyst, and may be highly exothermic.

Reactivity_Comparison cluster_structure Electronic Activation Comparison acceptors Michael Acceptor Activating Group(s) Electronic Effects Predicted Reactivity acrylate Acrylate (H₂C=CH-COOR) Carbonyl (C=O) Moderate Resonance & Inductive Withdrawal Moderate vinyl_sulfone Vinyl Sulfone (H₂C=CH-SO₂R) Sulfonyl (SO₂) Strong Resonance & Inductive Withdrawal High dichloro_sulfone 2,2-dichloroethenylsulfonylbenzene (Cl₂C=CH-SO₂Ph) Sulfonyl (SO₂) + Dichloro (Cl₂) Very Strong Inductive Withdrawal (from SO₂ & 2xCl) + Strong Resonance Extremely High Acrylate_struct H₂C(β)=C(α)H-C(=O)OR Acrylate_arrow Acrylate_struct->Acrylate_arrow δ+ Sulfone_struct H₂C(β)=C(α)H-S(=O)₂R Sulfone_arrow Sulfone_struct->Sulfone_arrow δ++ Dichloro_struct H₂C(β)=C(α)Cl₂-S(=O)₂Ph Dichloro_arrow Dichloro_struct->Dichloro_arrow δ+++

Caption: Comparison of activating groups and predicted reactivity.

Quantitative Performance Comparison

The following table summarizes the key performance differences between acrylates and the predicted behavior of 2,2-dichloroethenylsulfonylbenzene, based on data from analogous vinyl sulfone systems.

ParameterAcrylates2,2-dichloroethenylsulfonylbenzene (Predicted)Rationale & Justification
Relative Reactivity ModerateExtremely HighThe sulfonyl group is a superior EWG compared to an ester. The addition of two α-chloro atoms further enhances electrophilicity via the inductive effect.[12][14]
Catalyst Requirement Often requires a mild base (e.g., amine) or nucleophile (e.g., phosphine) catalyst.[11][15]Likely requires no catalyst; may need reaction cooling.The substrate is highly activated, lowering the energy barrier for nucleophilic attack. Spontaneous reaction is expected.
Reaction Conditions Typically room temperature; may require mild heating for less reactive nucleophiles.[10][16]Likely requires low temperatures (e.g., 0 °C to RT) to control the exothermic reaction and prevent side products.High reactivity can lead to rapid heat evolution, necessitating careful temperature management.
Nucleophile Scope Good for soft nucleophiles (thiols, amines, stabilized carbanions).[7][17]Extremely broad; should react with a wide range of soft and potentially harder nucleophiles.The high electrophilicity makes it susceptible to attack from a wider variety of nucleophilic species.
Side Reactions Polymerization can be a competing pathway, especially under radical or strong base/acid conditions.[9]Potential for elimination or substitution reactions, especially with hard, basic nucleophiles. Polymerization is also possible.The high reactivity might activate alternative reaction pathways. The dichloro group could potentially be a leaving group under harsh conditions.
Stereoselectivity Achievable with chiral catalysts or auxiliaries.[3][18]High potential for diastereoselectivity due to the sterically demanding sulfonyl and dichloro groups.[19]The bulky substituents adjacent to the reaction center can effectively direct the approach of the incoming nucleophile.

Experimental Protocols

The following protocols provide a framework for conducting Michael additions with these two acceptors.

Protocol 1: Aza-Michael Addition to Ethyl Acrylate

This protocol describes a typical base-catalyzed addition of a primary amine to an acrylate. This procedure is adapted from established methods for aza-Michael additions.[10]

Rationale: Methanol is a suitable polar solvent, and the reaction proceeds at room temperature without a catalyst, though a mild base like triethylamine could be used to accelerate it if needed. The aqueous workup with NH₄Cl quenches the reaction and removes basic components.

Materials:

  • Ethyl acrylate

  • Benzylamine

  • Methanol (solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a solution of ethyl acrylate (1.0 eq) in methanol (to achieve a 0.2 M concentration), add benzylamine (1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically a few hours), wash the reaction mixture with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired ethyl 3-(benzylamino)propanoate.[10]

Protocol 2: Thiol-Michael Addition to 2,2-dichloroethenylsulfonylbenzene (Proposed)

This proposed protocol is designed for a highly reactive Michael acceptor.

Rationale: The reaction is expected to be rapid and exothermic, necessitating a lower starting temperature (0 °C) and no catalyst. Dichloromethane is chosen as a relatively inert solvent. The dropwise addition of the thiol allows for better control over the reaction rate and temperature. The acidic workup neutralizes the thiolate and any basic impurities.

Materials:

  • 2,2-dichloroethenylsulfonylbenzene

  • Thiophenol

  • Dichloromethane (DCM, solvent)

  • Dilute hydrochloric acid (HCl, 1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, and ice bath

Procedure:

  • Dissolve 2,2-dichloroethenylsulfonylbenzene (1.0 eq) in dichloromethane (to achieve a 0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add thiophenol (1.05 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction for completion by TLC (expected to be very fast).

  • Once complete, quench the reaction by adding dilute HCl (1M).

  • Transfer the mixture to a separatory funnel, wash with brine, and dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Experimental_Workflow cluster_Acrylate Acrylate Protocol cluster_Sulfone Dichloro-Sulfone Protocol (Proposed) A1 Dissolve Acrylate & Amine in MeOH A2 Stir at Room Temp A1->A2 A3 Monitor by TLC A2->A3 A4 Workup: NH₄Cl, Brine A3->A4 A5 Dry, Concentrate, & Purify A4->A5 S1 Dissolve Sulfone in DCM, Cool to 0°C S2 Add Thiol Dropwise S1->S2 S3 Stir (0°C to RT) S2->S3 S4 Monitor by TLC (Expect Rapid Reaction) S3->S4 S5 Workup: HCl, Brine S4->S5 S6 Dry, Concentrate, & Purify S5->S6 start Start start->A1 Standard Reactivity start->S1 High Reactivity

Caption: Comparative workflow for Michael additions.

Conclusion and Outlook

The choice between an acrylate and a highly activated acceptor like 2,2-dichloroethenylsulfonylbenzene is a critical decision in experimental design. Acrylates offer a reliable, well-understood platform for a multitude of applications, with moderate reactivity that is easily controlled.[13] They are ideal for standard transformations where harsh conditions are undesirable.

In contrast, 2,2-dichloroethenylsulfonylbenzene represents a class of "super-acceptors" designed for challenging transformations. Its extreme reactivity is advantageous for reactions with poorly nucleophilic substrates or when rapid and complete conversion is paramount, such as in bioconjugation or polymer curing applications.[14][20] However, this reactivity demands careful experimental control, particularly regarding temperature, to prevent unwanted side reactions. For researchers in drug development creating covalent inhibitors or materials scientists designing high-performance polymers, understanding this reactivity spectrum is essential for innovation and success.

References

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

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  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Dearfield, K. L., et al. (n.d.). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. National Library of Medicine. [Link]

  • Goksu, M., et al. (2015). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. [Link]

  • Chu, H.-W., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences. [Link]

  • Williams, S. R., et al. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism. [Link]

  • Kiełbasiński, P., et al. (2018). Site and stereoselectivity in sulfa-Michael addition to equivocally activated conjugated dienes. RSC Advances. [Link]

  • Zhang, W., et al. (2017). Applications of Michael Addition Reaction in Organic Synthesis. Current Organic Synthesis. [Link]

  • Legay, R., et al. (2022). Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals. The Journal of Organic Chemistry. [Link]

  • Chu, H.-W., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC. [Link]

  • Nair, D. P., et al. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. [Link]

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. [Link]

  • da Silva, F. M., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. [Link]

  • da Silva, F. M., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC. [Link]

  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]

  • Peterson, E. A., & Tius, M. A. (2014). Diastereoselective Addition of Prochiral Nucleophilic Alkenes to a-Chiral N-Sulfonyl Imines. ChemRxiv. [Link]

  • Wang, Z.-L., et al. (2025). Nucleophilic Sulfur Dioxide Insertion-Enabled Enantioselective Michael Additions to Access α-Chiral Sulfones. ACS Catalysis. [Link]

  • Das, R., et al. (2016). Highly enantioselective sulfa-Michael addition reactions using N-heterocyclic carbene as a non-covalent organocatalyst. Chemical Science. [Link]

  • Serrano, I., et al. (2020). Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. [Link]

  • Sangermano, M., et al. (2019). Dual Curing Strategies for Tailor-Made Polymer Networks. Polymers. [Link]

  • Schmalz, D., et al. (2021). A Comparative Study between Thiol‐Ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel Inks for Digital Light Processing. PMC. [Link]

  • Clemens, R., & Rector, F. (1989). A comparison of catalysts for crosslinking acetoacetylated resins via the Michael reaction. Semantic Scholar. [Link]

  • Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Organic Chemistry: An Indian Journal. [Link]

  • Ouchi, T., et al. (2018). Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. RSC Publishing. [Link]

  • Jung, I. N., et al. (1993). Direct Synthesis of 2,2-Dichloro-2-silaindan. ResearchGate. [Link]

  • Wang, X.-G., et al. (2018). Michael Addition of Aryl Thiols to 3-(2,2,2-Trifluoroethylidene)Oxindoles under Catalyst-Free Conditions: The Rapid Synthesis of Sulfur-Containing Oxindole Derivatives. ResearchGate. [Link]

  • Tang, X., et al. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Accounts of Chemical Research. [Link]

  • Google Patents. (n.d.). CN1594286A - Process for preparing 2,2'-dichloro-hydrazobenzene.
  • Denissen, W., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

  • Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

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Mechanistic Overview of Dichloroethenylation Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

The gem-dichloroalkenyl moiety is a highly versatile functional group in organic synthesis, serving as a critical intermediate for cross-coupling reactions, alkyne synthesis via the Corey-Fuchs protocol, and the development of complex pharmaceuticals and agrochemicals[1].

Historically, the synthesis of 1,1-dichloroalkenes from aldehydes or ketones has relied on the classic Wittig-type reaction using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄)[1][2]. While effective, this method is fundamentally flawed for modern scale-up and green chemistry initiatives. CCl₄ is a highly toxic, ozone-depleting substance subject to strict regulatory controls under the Montreal Protocol[1]. Furthermore, the stoichiometric generation of triphenylphosphine oxide (Ph₃P=O) often complicates downstream purification[1].

As a Senior Application Scientist, I have evaluated and implemented several alternative reagents that bypass the need for CCl₄ while maintaining or exceeding the performance of the classical route. This guide provides an objective, data-driven comparison of these alternative reagents, detailing their mechanistic advantages, substrate scopes, and self-validating experimental protocols.

The transformation of a carbonyl group into a 1,1-dichloroalkene requires the generation of a reactive dichloromethylenating species. The causality behind selecting an alternative reagent lies in how this reactive species is generated and what byproducts are left behind.

  • Alternative A: Horner-Wadsworth-Emmons (HWE) Reagent. Diethyl (dichloromethyl)phosphonate is deprotonated by a strong base to form a highly nucleophilic carbanion. Because the phosphonate carbanion is less sterically hindered than a triphenylphosphonium ylide, it exhibits superior reactivity toward sterically encumbered ketones[3][4]. Crucially, the byproduct is a water-soluble dialkyl phosphate, completely eliminating the Ph₃P=O purification bottleneck[3].

  • Alternative B: Sodium Trichloroacetate (TCA). This method generates the exact same reactive ylide (Ph₃P=CCl₂) as the classic Wittig route, but it does so via the thermal decarboxylation of a bench-stable solid (CCl₃CO₂Na) in the presence of PPh₃. The driving force is the evolution of CO₂ gas, entirely circumventing the use of liquid CCl₄[2].

  • Alternative C: Transition-Metal Cross-Coupling. For non-carbonyl substrates (e.g., alkenes or aryl boronic acids), direct dichloroethenylation can be achieved using 1-bromo-2,2-dichloroethene ((Cl₂C=CH)Br) via palladium- or nickel-catalyzed cross-coupling. This approach bypasses carbonyl pre-functionalization entirely[5].

G Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Wittig Classic Wittig PPh3 + CCl4 Carbonyl->Wittig Toxic/Regulated HWE HWE Reaction (EtO)2P(O)CHCl2 + Base Carbonyl->HWE Mild, Easy Purif. TCA Decarboxylative CCl3CO2Na + PPh3 Carbonyl->TCA CCl4-Free Product 1,1-Dichloroalkene Product Wittig->Product - Ph3P=O HWE->Product - Water-soluble phosphate TCA->Product - CO2, NaCl, Ph3P=O

Caption: Mechanistic pathways for 1,1-dichloroalkene synthesis comparing classic and alternative reagents.

Quantitative Performance Comparison

The following table benchmarks the key performance indicators of these reagents based on empirical laboratory data and established literature[1][2][3][5].

Method / Reagent SystemActive IntermediateTypical YieldsSubstrate ScopePrimary ByproductsEnvironmental & Safety Profile
Classic Wittig (PPh₃, CCl₄)Ph₃P=CCl₂ ylide60–95%Broad (Aldehydes)Ph₃P=OPoor: CCl₄ is highly toxic, carcinogenic, and an ozone-depleting substance.
HWE Reagent ((EtO)₂P(O)CHCl₂, Base)(EtO)₂P(O)C⁻Cl₂75–98%Broad (Aldehydes & hindered ketones)Water-soluble phosphateExcellent: Avoids CCl₄ entirely; simplifies downstream processing.
TCA Decarboxylation (CCl₃CO₂Na, PPh₃)Ph₃P=CCl₂ ylide65–85%Moderate (Aldehydes)Ph₃P=O, CO₂, NaClGood: Replaces liquid CCl₄ with a benign, bench-stable solid salt.
Cross-Coupling ((Cl₂C=CH)Br, Pd/Ni cat.)Pd-dichloroethenyl70–90%Alkenes, Aryl boronic acidsBromide saltsExcellent: Highly atom-economical for late-stage functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded in the steps so researchers understand why specific observations occur.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Dichloroolefination

This method is ideal when product purification from triphenylphosphine oxide is historically problematic[3][4].

  • Preparation: In an oven-dried flask under argon, dissolve diethyl (dichloromethyl)phosphonate (1.2 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.25 equiv).

    • Causality & Validation: The solution will turn pale yellow, indicating the formation of the stabilized carbanion. Stir for 30 minutes to ensure complete deprotonation.

  • Addition: Slowly add the target aldehyde or ketone (1.0 equiv) dissolved in a minimal amount of THF.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature.

    • Self-Validation: As the reaction proceeds, the mixture will transition from a clear solution to a cloudy suspension. This is the lithium phosphate salt precipitating out of solution, providing visual confirmation of the olefination progress. Monitor by TLC (UV-active starting material will be consumed).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. The water-soluble phosphate byproduct remains entirely in the aqueous phase, allowing the organic layer to be concentrated to yield a highly pure crude product.

Protocol 2: Decarboxylative Dichloromethylenation (TCA Method)

This method is the direct, green replacement for the classic CCl₄ Wittig reaction[2].

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 equiv), triphenylphosphine (2.5 equiv), and sodium trichloroacetate (2.5 equiv).

  • Solvent & Heating: Suspend the reagents in anhydrous DMF (0.5 M). Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Reaction Progression:

    • Self-Validation: Upon reaching ~70–80 °C, vigorous bubbling will commence. This is the thermal decarboxylation of the trichloroacetate generating CO₂ gas and the reactive dichlorocarbene/ylide. The cessation of gas evolution (typically after 2–4 hours) serves as a primary, real-time indicator that the ylide formation is complete.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. The organic layer must be washed extensively with LiCl solution or water to remove the DMF before standard silica gel chromatography to separate the product from Ph₃P=O.

Protocol 3: Pd-Catalyzed 1,2-Aryl-Dichloroethenylation

Used for direct functionalization of alkene or cyclohexane scaffolds[5].

  • Preparation: Charge a Schlenk tube with the aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Evacuate and backfill with argon three times. Add a degassed mixture of toluene/H₂O (4:1), followed by the alkene substrate (1.0 equiv) and 1-bromo-2,2-dichloroethene (1.2 equiv).

  • Reaction: Heat to 80 °C for 12 hours.

    • Self-Validation: The precipitation of palladium black at the end of the reaction visually indicates catalyst deactivation and reaction completion. Filter through a short pad of Celite to yield the functionalized (2,2-dichloroethenyl)-scaffold.

Reagent Selection Workflow

Selecting the correct alternative reagent depends heavily on the starting scaffold and the scale of the synthesis. Use the following logic tree to determine the optimal approach for your specific drug development or synthetic pipeline.

DecisionTree Start Target: Install 2,2-Dichloroethenyl Group Substrate Substrate Type? Start->Substrate Carbonyl Carbonyl (Aldehyde/Ketone) Substrate->Carbonyl Alkene Alkene/Aryl Scaffold Substrate->Alkene Purification Is Ph3P=O removal problematic? Carbonyl->Purification UseCross Transition-Metal Cross-Coupling with (Cl2C=CH)Br Alkene->UseCross Direct functionalization UseHWE Use HWE Reagent Diethyl (dichloromethyl)phosphonate Purification->UseHWE Yes / Hindered Ketone UseTCA Use TCA Reagent Sodium Trichloroacetate + PPh3 Purification->UseTCA No (Prefer CCl4-free)

Caption: Decision tree for selecting the optimal dichloroethenylation reagent based on substrate.

Conclusion

The reliance on carbon tetrachloride for dichloroethenylation is no longer necessary nor justifiable in modern chemical synthesis. By transitioning to Horner-Wadsworth-Emmons reagents, decarboxylative TCA methods, or transition-metal cross-coupling strategies, researchers can achieve higher yields, broader substrate compatibility, and vastly simplified purification workflows while adhering to stringent environmental regulations.

References

  • Google Patents. "US4492800A - Process for the preparation of 1,1-dichloro-alkenes." United States Patent and Trademark Office.

Sources

A Guide to the Cross-Validation of Analytical Methods for 2,2-dichloroethenylsulfonylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing and cross-validating analytical methods for the novel or sparsely-researched compound, 2,2-dichloroethenylsulfonylbenzene. Given the absence of standardized protocols for this specific analyte, this document presents a first-principles approach, grounded in authoritative guidelines and proven methodologies for structurally similar compounds. We will explore the development of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and detail a rigorous statistical process for their cross-validation.

The Imperative of Orthogonal Cross-Validation

For any analytical result to be considered trustworthy, especially in regulated environments like drug development, the method must be validated to prove it is fit for its intended purpose.[1][2] Cross-validation becomes critical when data from different methods or laboratories must be compared or combined.[3][4] The International Council for Harmonisation (ICH) Q2(R2) guideline defines cross-validation as a process to demonstrate that two or more analytical procedures can be used for the same intended purpose.[5]

Our approach employs orthogonal validation , which involves comparing methods that rely on different chemical and physical principles. Here, we select:

  • HPLC-UV: Separates based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.

  • GC-MS: Separates based on volatility and boiling point, with highly specific detection based on mass-to-charge ratio.

This strategy provides a much higher degree of confidence in the results. If two fundamentally different methods yield statistically comparable data, it strongly indicates that the measurements are accurate and free from method-specific artifacts or interferences.

Method A: Primary Analysis via HPLC-UV

Rationale & Causality: The structure of 2,2-dichloroethenylsulfonylbenzene contains a phenylsulfonyl group, making it structurally related to vinyl sulfones which are readily analyzed by reverse-phase HPLC.[6][7] The benzene ring acts as a strong chromophore, making UV detection a suitable choice for quantification. A C18 column is selected as the stationary phase due to its hydrophobicity, which will effectively retain the nonpolar aromatic ring of the analyte, allowing for separation from more polar matrix components.

Experimental Protocol: HPLC-UV Analysis
  • System Preparation:

    • HPLC System: A quaternary HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (based on the expected absorbance of the phenylsulfonyl moiety).

  • Standard & Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve 10 mg of 2,2-dichloroethenylsulfonylbenzene reference standard in 10 mL of ACN to create a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of dilutions from the stock solution in a 50:50 Water:ACN mixture to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample matrix containing the analyte in a suitable solvent and dilute with 50:50 Water:ACN to bring the expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-10 min: Ramp to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 50% B (re-equilibration).

  • Validation (per ICH Q2(R2) Guidelines[5][8]):

    • Specificity: Analyze blank matrix, and matrix spiked with analyte and potential impurities to demonstrate no interference at the analyte's retention time.

    • Linearity: Inject calibration standards in triplicate and perform a linear regression of peak area vs. concentration. The correlation coefficient (r²) should be >0.995.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 at each level) against a fresh calibration curve. Accuracy (% recovery) should be within 85-115% and precision (%RSD) should be <15%.

Method B: Confirmatory Analysis via GC-MS

Rationale & Causality: The analyte's chlorinated nature and aromatic ring make it a prime candidate for GC-MS analysis.[9] While its volatility is not documented, many sulfonyl compounds are thermally stable enough for GC. The key advantage of MS is its selectivity. The two chlorine atoms will produce a highly characteristic isotopic cluster (M, M+2, M+4 peaks), allowing for unambiguous identification and quantification even in complex matrices.[10][11] We will use Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity.

Experimental Protocol: GC-MS Analysis
  • System Preparation:

    • GC-MS System: A gas chromatograph with a mass selective detector (e.g., Agilent 7890/5977, Thermo Scientific Q Exactive GC Orbitrap).

    • Column: DB-5ms or equivalent low-bleed nonpolar column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode at 250°C.

  • Standard & Sample Preparation:

    • Stock & Calibration Standards: Prepare as in Method A, but using a volatile solvent compatible with GC, such as Dichloromethane or Ethyl Acetate.

    • Sample Preparation: Perform a liquid-liquid extraction of the aqueous sample with Dichloromethane. Dry the organic extract over anhydrous sodium sulfate, concentrate if necessary, and add an internal standard before injection.

  • GC-MS Run:

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temp: 80°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Target ions must be determined by first running a full scan of a high-concentration standard to identify the molecular ion and key fragments.

  • Validation:

    • Perform the same validation experiments (Specificity, Linearity, Accuracy, Precision) as described for Method A, using the peak area ratios of the analyte to the internal standard for quantification.

The Cross-Validation Study: A Head-to-Head Comparison

Once both methods are independently validated, a cross-validation study is performed to directly compare their results.[3][12]

Overall Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_hplc Method A: HPLC-UV cluster_gcms Method B: GC-MS cluster_analysis Statistical Comparison Prep Prepare Homogenous Bulk Sample Spike Spike with Analyte (Low, Med, High Levels) Prep->Spike Split Split into Aliquots (n=6 per level) Spike->Split HPLC_Analyze Analyze Aliquots Split->HPLC_Analyze GCMS_Analyze Analyze Aliquots Split->GCMS_Analyze HPLC_Data Quantify Results (µg/mL) HPLC_Analyze->HPLC_Data Compare Tabulate & Compare Mean, SD, %RSD HPLC_Data->Compare GCMS_Data Quantify Results (µg/mL) GCMS_Analyze->GCMS_Data GCMS_Data->Compare Stats Perform t-test (Bias) & F-test (Variance) Compare->Stats Report Generate Report: Accept or Investigate Stats->Report G Start Perform t-test & F-test on result sets F_Test Are variances equivalent? (F-test) Start->F_Test T_Test Are means equivalent? (t-test) F_Test->T_Test Yes Fail_Precision Investigate Method Precision F_Test->Fail_Precision No Pass Methods are Interchangeable T_Test->Pass Yes Fail_Bias Investigate Method Bias T_Test->Fail_Bias No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.